2-Fluoro-5-(1-hydroxyethyl)benzonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-fluoro-5-(1-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8FNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6,12H,1H3 |
InChI Key |
IVGDYWMLQUVLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Fluoro-5-(1-hydroxyethyl)benzonitrile: A Strategic Building Block in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of bifunctional aromatic intermediates dictates the efficiency of downstream library synthesis. 2-Fluoro-5-(1-hydroxyethyl)benzonitrile (CAS 960244-29-5) is a highly versatile, multi-point functionalization scaffold. By combining an electron-deficient benzonitrile core, an ortho-fluorine atom primed for nucleophilic displacement, and a secondary alcohol handle, this molecule serves as a critical upstream raw material for synthesizing complex active pharmaceutical ingredients (APIs) and advanced benzoic acid derivatives. This whitepaper deconstructs the structural rationale, reactivity profiles, and field-proven experimental workflows for utilizing this compound.
Physicochemical Profiling
Understanding the baseline quantitative metrics of CAS 960244-29-5 is essential for predicting its solubility, reactivity, and chromatographic behavior.
| Property | Value |
| CAS Number | 960244-29-5 |
| Chemical Name | 2-Fluoro-5-(1-hydroxyethyl)benzonitrile |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.16 g/mol |
| Predicted LogP | ~1.1 |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 3 (N, O, F) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area (TPSA) | 44.0 Ų |
Structural Rationale in Medicinal Chemistry
The architecture of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile is not accidental; it is engineered to offer orthogonal reactivity at three distinct sites:
-
The ortho-Fluorobenzonitrile Motif: The incorporation of fluorine in medicinal chemistry is renowned for enhancing metabolic stability and modulating lipophilicity[1]. However, synthetically, its value here lies in its position. The strongly electron-withdrawing cyano (-CN) group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring[2]. This stabilizes the negative charge in the intermediate Meisenheimer complex, making the ortho-fluorine an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr)[3].
-
The Cyano Group: Beyond activating the ring for SNAr, the nitrile group is a latent carboxylic acid or primary amine. It can be selectively hydrolyzed or reduced without disrupting the aromatic core[2].
-
The 1-Hydroxyethyl Group: The secondary alcohol at the C5 position provides a chiral center potential and acts as a precursor. It can be oxidized to an acetyl group, providing an electrophilic ketone handle for reductive aminations or heterocycle formations[4].
Synthetic versatility and downstream functionalization pathways.
Synthetic Methodologies & Workflows
To harness the full potential of this scaffold, researchers must employ highly chemoselective reaction conditions.
Workflow A: Chemoselective Oxidation to 2-Fluoro-5-acetylbenzonitrile
Causality & Logic: To utilize the C5 position for reductive amination, the secondary alcohol must be oxidized to a ketone. Traditional strong oxidants like the Jones reagent (H₂CrO₄/H₂SO₄) are contraindicated here; the harsh aqueous acidic conditions risk prematurely hydrolyzing the sensitive nitrile group into a primary amide. Instead, Dess-Martin Periodinane (DMP) is the optimal choice. DMP operates under mild, neutral conditions, ensuring absolute chemoselectivity for the secondary alcohol without over-oxidizing or degrading the cyano group[4].
Workflow B: Nucleophilic Aromatic Substitution (SNAr)
Causality & Logic: Installing a basic amine at the C2 position is a frequent requirement in drug design to improve target binding affinity[5]. The reaction requires a polar aprotic solvent (e.g., DMF) to leave the incoming amine nucleophile unsolvated and highly reactive. A mild, insoluble base like K₂CO₃ is utilized to scavenge the generated hydrogen fluoride (HF) byproduct, driving the equilibrium forward without inducing base-catalyzed nitrile hydrolysis[3].
Logical flow of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure reproducibility and high yield.
Protocol 1: Dess-Martin Oxidation of the Secondary Alcohol
-
Preparation: Charge a flame-dried round-bottom flask with 2-Fluoro-5-(1-hydroxyethyl)benzonitrile (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Causality: Anhydrous conditions prevent the atmospheric degradation of the moisture-sensitive DMP reagent.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes.
-
Causality: The slight stoichiometric excess ensures complete conversion. Cooling mitigates the exothermic ligand exchange on the hypervalent iodine center.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The starting material (R_f ≈ 0.3) must completely disappear, replaced by a distinct, less polar, UV-active ketone spot (R_f ≈ 0.5). Complete consumption validates the reaction endpoint.
-
Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear.
-
Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to safe, water-soluble byproducts, while NaHCO₃ neutralizes the acetic acid generated during the oxidation. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
-
Protocol 2: SNAr Amination at the C2 Position
-
Preparation: Dissolve 2-Fluoro-5-(1-hydroxyethyl)benzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Reagent Addition: Add the desired primary amine (e.g., benzylamine, 1.2 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq).
-
Causality: Finely powdered K₂CO₃ provides a maximized surface area for efficient proton scavenging, preventing the amine nucleophile from being deactivated by the generated HF.
-
-
Reaction: Heat the reaction mixture to 80 °C under an argon atmosphere for 4–6 hours.
-
Causality: Elevated thermal energy is strictly required to overcome the activation energy barrier associated with breaking aromaticity to form the Meisenheimer complex[2].
-
-
Self-Validation (LC-MS): Analyze an aliquot via LC-MS. The reaction is validated when the starting material mass peak (m/z 166 [M+H]⁺) is entirely replaced by the mass of the substituted product.
-
Workup: Cool the mixture to room temperature and pour it into a 5-fold volume of ice-cold water. The product will typically precipitate. Filter the solid, wash thoroughly with distilled water to remove residual DMF and inorganic salts, and dry under high vacuum.
References
-
Aquila Pharmatech LLC - Product Details: AP07277 (2-fluoro-5-(1-hydroxyethyl)benzonitrile).
-
Molaid - 2-fluoro-5-(1-hydroxy-ethyl)-benzoic acid Upstream/Downstream Information.
-
Journal of Enzyme Inhibition and Medicinal Chemistry - The role of fluorine in medicinal chemistry. 1
-
Chemical Society Reviews (ACS) - The Many Roles for Fluorine in Medicinal Chemistry. 5
-
BenchChem - Comparative reactivity of Benzonitrile and other aromatic nitriles.2
-
Organic Chemistry Portal - Synthesis of ketones by oxidation of alcohols.4
-
National Institutes of Health (PMC) - Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. 3
Sources
A Senior Application Scientist's Technical Guide to (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of a Chiral Fluorinated Intermediate
(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is a highly valuable chiral building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of three critical pharmacophoric elements within a compact, synthetically accessible scaffold: a cyano group, a fluorine atom, and a stereodefined secondary alcohol. The fluorine atom can enhance metabolic stability and binding affinity, while the chiral hydroxyl group provides a key interaction point for stereospecific binding to biological targets. This guide provides an in-depth analysis of its chemical properties, a robust and scalable stereoselective synthesis protocol, comprehensive analytical characterization methods, and its pivotal application in the synthesis of targeted therapeutics, most notably poly(ADP-ribose) polymerase (PARP) inhibitors.
Molecular Structure and Physicochemical Properties
The precise three-dimensional arrangement of (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is fundamental to its utility in asymmetric synthesis. The (S)-configuration at the carbinol center is a critical determinant for its successful incorporation into complex, stereochemically-defined active pharmaceutical ingredients (APIs).
Chemical Structure:
Table 1: Physicochemical and Identification Data
| Property | Value |
| IUPAC Name | (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.17 g/mol [1] |
| CAS Number | 1932458-28-0 |
| Appearance | Typically a white to off-white solid |
| Purity | >98% (typical for commercial grades)[1] |
Stereoselective Synthesis: From Prochiral Ketone to Chiral Alcohol
The most efficient and industrially scalable route to (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is the asymmetric reduction of the prochiral ketone, 5-acetyl-2-fluorobenzonitrile. The choice of catalyst and reducing agent is paramount to achieving high enantiomeric excess (ee), which is a non-negotiable quality attribute for pharmaceutical intermediates.
Causality of Method Selection
The Corey-Bakshi-Shibata (CBS) reduction is the method of choice for this transformation. This methodology employs a chiral oxazaborolidine catalyst that complexes with a borane reducing agent (e.g., borane-dimethyl sulfide complex, BMS). The steric and electronic properties of the CBS catalyst create a chiral pocket that forces the borane to deliver a hydride to one specific face of the ketone's carbonyl group. This directed attack is the mechanistic basis for the high stereoselectivity, consistently yielding the desired (S)-alcohol in high enantiomeric excess.
Synthesis Workflow Diagram
Caption: Asymmetric synthesis workflow for the target molecule.
Detailed Experimental Protocol
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq)
-
Borane-dimethyl sulfide complex (BMS, ~10 M, 1.0 eq)
-
Anhydrous Toluene
-
Methanol
-
2M Hydrochloric Acid
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: Charge a dry, nitrogen-purged reactor with 5-acetyl-2-fluorobenzonitrile and anhydrous toluene.
-
Catalyst Addition: Cool the solution to 0-5 °C. Add the (R)-2-Methyl-CBS-oxazaborolidine solution dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reducing Agent Addition: Add the borane-dimethyl sulfide complex (BMS) dropwise to the reaction mixture over 1-2 hours. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions, ensuring high selectivity.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress by HPLC until the consumption of the starting ketone is complete (typically 2-4 hours).
-
Quenching: Slowly and carefully add methanol dropwise to quench the excess borane. Safety Note: This is an exothermic step that evolves hydrogen gas. Ensure adequate ventilation and slow addition.
-
Aqueous Work-up: Warm the mixture to room temperature. Add 2M HCl and stir for 30 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine all organic layers.
-
Washing & Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography or recrystallization to obtain the final product with high chemical and chiral purity.
Analytical Characterization for Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Results / Observations |
| ¹H NMR | Structural Confirmation | Aromatic protons (multiplets, ~7.5-7.9 ppm), methine proton (quartet, ~5.0 ppm), methyl protons (doublet, ~1.5 ppm), hydroxyl proton (broad singlet). The coupling between the methine and methyl protons is characteristic.[4][5][6] |
| ¹⁹F NMR | Fluorine Confirmation | A single resonance corresponding to the aryl-fluoride. |
| Chiral HPLC | Enantiomeric Purity | Baseline separation of the (S) and (R) enantiomers using a suitable chiral stationary phase (e.g., polysaccharide-based like CHIRALPAK®). The enantiomeric excess (ee) is calculated from the relative peak areas.[7][8] |
| Mass Spec (MS) | Molecular Weight | Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |
| Melting Point | Purity Assessment | A sharp and defined melting point range indicates high purity. |
Application in the Synthesis of PARP Inhibitors
(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is a documented precursor to key intermediates used in the synthesis of several PARP inhibitors, a class of targeted cancer therapies. These drugs are particularly effective in treating cancers with deficiencies in DNA damage repair pathways, such as those with BRCA mutations.[9][10]
Role in Olaparib Synthesis
While many published routes for the PARP inhibitor Olaparib start from the related aldehyde (2-fluoro-5-formylbenzonitrile), the chiral alcohol of (S)-2-fluoro-5-(1-hydroxyethyl)benzonitrile is a versatile handle.[11][12] It can be oxidized to the corresponding aldehyde or used in reactions where the hydroxyl group is first converted to a leaving group for subsequent coupling reactions. Its primary value is in establishing the correct stereochemistry early in a synthetic sequence, avoiding costly chiral separations at later stages. The core benzonitrile fragment is a key component that ultimately forms part of the phthalazinone-mimicking pharmacophore that binds to the nicotinamide ribose binding site of the PARP enzyme.
Structural Contribution to API Activity
The incorporation of this building block into a final API, like a PARP inhibitor, is not arbitrary. Each component serves a purpose:
-
Fluorine: Increases lipophilicity, which can improve cell permeability. It can also form crucial hydrogen bonds or dipole interactions within the enzyme's active site and often enhances metabolic stability, prolonging the drug's half-life.
-
Benzonitrile Moiety: Acts as a key structural scaffold and participates in vital pi-stacking or other aromatic interactions with amino acid residues (e.g., Tyrosine, Phenylalanine) in the PARP active site.
-
Chiral Side Chain: The specific (S)-stereochemistry, derived from the hydroxyethyl group, correctly orients the rest of the molecule within the three-dimensional space of the enzyme's binding pocket, maximizing binding affinity and, consequently, inhibitory potency.
Caption: Role as a key building block for PARP inhibitors.
Safety, Handling, and Storage
As with all substituted benzonitriles, proper safety protocols must be strictly followed. The nitrile group can be toxic, and the aromatic fluoride adds to its chemical reactivity.
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and incompatible materials.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
-
References
-
Chempharmatech. (n.d.). 2-fluoro-5-(1-hydroxyethyl)benzonitrile|960244-29-5. Retrieved from Chempharmatech website: [Link]
-
Wang, Y., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PLoS ONE, 13(11), e0207323. Available at: [Link]
-
Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(2), 268-276. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.
-
El-Gamal, M. I., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 62(17), 7863-7882. Available at: [Link]
-
ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
-
Gentile, F., et al. (2024). Synthetically accessible de novo design using reaction vectors: application to PARP1 inhibitors. Journal of Computer-Aided Molecular Design, 38(1), 1. Available at: [Link]
-
ResearchGate. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). Supercritical Fluid Extraction/Chromatography. Retrieved from [Link]
-
Frontiers. (2018). Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation. Retrieved from [Link]
-
Chemspace. (n.d.). 2-acetyl-5-fluorobenzonitrile. Retrieved from [Link]
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In-Depth Technical Guide: (R)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of translating bench-scale chiral synthesis into robust, reproducible pipelines. (R)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is a critical, high-value chiral synthon utilized extensively in the development of advanced Active Pharmaceutical Ingredients (APIs). Derived from its prochiral ketone precursor, 5-acetyl-2-fluorobenzonitrile[1], this compound provides a rigid stereocenter essential for the 3D conformational locking of targeted therapeutics, including Nav1.5 sodium channel blockers[1] and KRAS G12C inhibitors[2].
This whitepaper dissects the physicochemical properties, the causality behind its asymmetric synthesis, and provides a field-proven, self-validating protocol for its preparation.
Physicochemical Profiling
Understanding the physical and chemical behavior of (R)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is the first step in designing downstream purification and formulation workflows. The electron-withdrawing nature of both the fluoro and cyano groups significantly influences the acidity of the aromatic ring and the stability of the benzylic alcohol.
Table 1: Key Quantitative Properties
| Property | Value | Causality / Impact on Workflow |
| Molecular Formula | C9H8FNO | Dictates mass spectrometry (MS) targeting parameters. |
| Molecular Weight | 165.16 g/mol | Used for stoichiometric calculations in API coupling. |
| Density (Predicted) | 1.217 ± 0.10 g/cm³[3] | Influences phase separation dynamics during aqueous workup. |
| pKa (Predicted) | 14.000 ± 0.20[3] | Indicates the benzylic hydroxyl is weakly acidic; stable under standard basic coupling conditions. |
| Precursor CAS | 288309-07-9[1] | Identifies the starting material: 5-acetyl-2-fluorobenzonitrile. |
Mechanistic Pathway: Asymmetric Synthesis
The most reliable method for synthesizing (R)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is the Corey-Bakshi-Shibata (CBS) reduction [4]. This enantioselective reduction transforms the prochiral ketone (3'-cyano-4'-fluoroacetophenone[5]) into the (R)-alcohol using a chiral oxazaborolidine catalyst.
The Causality of Stereocontrol: Why choose the (R)-MeCBS catalyst? The system operates on strict steric differentiation. The rigid oxazaborolidine ring coordinates the Lewis acidic boron to the ketone's oxygen. To minimize steric clash, the larger aryl group (the fluorobenzonitrile ring) is forced into an anti-orientation relative to the catalyst's bulky substituents. The coordinated borane then delivers a hydride exclusively to the Re-face of the carbonyl, reliably yielding the (R)-enantiomer with >98% enantiomeric excess (ee).
Caption: Enantioselective CBS reduction pathway dictating the formation of the (R)-alcohol.
Self-Validating Experimental Protocol
In my experience, the primary failure mode in chiral reductions is moisture ingress, which degrades the catalyst and generates achiral borane species, plummeting the ee. The following protocol is designed as a self-validating system , ensuring that each step confirms the success of the previous one.
Workflow Diagram
Caption: Self-validating experimental workflow for the asymmetric ketone reduction.
Step-by-Step Methodology
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂.
-
Causality: Absolute exclusion of water prevents the competitive, non-selective reduction by hydrolyzed borane species.
-
-
Reagent Loading: Dissolve 5-acetyl-2-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.5 M). Add (R)-MeCBS catalyst (0.1 eq). Cool the mixture to 0 °C.
-
Hydride Addition: Add Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise via syringe pump over 30 minutes.
-
Validation Checkpoint 1: The absence of fuming or bubbling upon initial BH₃ addition confirms the solvent is perfectly anhydrous.
-
-
Reaction Monitoring: Stir at 0 °C for 2 hours.
-
Validation Checkpoint 2: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the UV-active ketone spot (Rf ~0.5) and the appearance of a more polar alcohol spot (Rf ~0.3).
-
-
Quenching: Slowly add Methanol (5.0 eq) at 0 °C.
-
Validation Checkpoint 3: Controlled effervescence (H₂ gas evolution) confirms that active hydride was present throughout the entire reaction, validating that the catalyst was not starved.
-
-
Workup: Partition the mixture between EtOAc and 1M HCl. The acid breaks the robust boron-product complex. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on System Integrity |
| Catalyst Loading | 10 mol% | Balances turnover rate with maximum enantiomeric excess. |
| Temperature | 0 °C to 5 °C | Suppresses background uncatalyzed reduction; maximizes facial selectivity. |
| Borane Source | BH₃·SMe₂ | SMe₂ acts as a stabilizing ligand, preventing thermal runaway during hydride delivery. |
Pharmaceutical Applications & Grounding
The structural motif of (R)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is not arbitrary; it is a highly engineered scaffold used in cutting-edge drug discovery:
-
Cardiovascular Therapeutics (Nav1.5 Blockers): The precursor 5-acetyl-2-fluorobenzonitrile is explicitly cited in the synthesis of sulfonamide-based Nav1.5 sodium channel modulators[1]. These compounds are designed to inhibit pathological late Na+ currents in Long QT3 (LQT3) syndrome, reducing the risk of ventricular tachyarrhythmia. The chiral benzylic alcohol ensures precise docking within the Nav1.5 ion channel pore.
-
Oncology (KRAS G12C Inhibitors): The same scaffold is utilized in the synthesis of covalent inhibitors targeting the GTP-bound KRAS G12C mutation[2]. The precise (R)-stereochemistry is often required to orient the warhead (e.g., an acrylamide group) perfectly toward the mutant Cysteine-12 residue, ensuring rapid and irreversible covalent binding.
References
-
Title: 3'-cyano-4'-fluoroacetophenone (C9H6FNO) - PubChemLite Source: uni.lu URL: [Link]
- Source: google.
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- 3. (R)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile | 1932370-92-7 [m.chemicalbook.com]
- 4. 288309-07-9 | 5-Acetyl-2-fluorobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
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In-Depth Technical Guide: Synthesis and Application of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile in PARP Inhibitor Development
Executive Summary
The development of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib ([1]), has revolutionized the targeted treatment of BRCA-mutated ovarian and breast cancers. While the standard Olaparib synthesis relies heavily on the intermediate 2-fluoro-5-formylbenzonitrile to form its characteristic benzylic linker ([2]), advanced drug discovery programs frequently explore structurally restricted analogues to improve target affinity and metabolic stability.
2-Fluoro-5-(1-hydroxyethyl)benzonitrile (CAS: 960244-29-5) ([3]) serves as a critical building block in this space. By introducing a secondary alcohol at the benzylic position, this intermediate enables the synthesis of
Chemical Identity & The "Magic Methyl" Rationale
In medicinal chemistry, the installation of a methyl group at a benzylic position (the "magic methyl" effect) is a proven strategy to restrict conformational freedom. In the context of PARP inhibitors, converting the flexible
To achieve this, chemists utilize 2-fluoro-5-(1-hydroxyethyl)benzonitrile. The compound possesses three distinct functional handles:
-
Nitrile Group (-CN): Precursor for downstream hydrolysis or reduction.
-
Fluoro Group (-F): Modulates the
of adjacent protons and enhances metabolic stability. -
1-Hydroxyethyl Group (-CH(OH)CH
): The chiral center allowing for stereospecific coupling to the phthalazinone core.
Quantitative Data Summary
| Parameter | Value / Description |
| Chemical Name | 2-Fluoro-5-(1-hydroxyethyl)benzonitrile |
| CAS Registry Number | 960244-29-5 |
| Molecular Formula | C |
| Molecular Weight | 165.16 g/mol |
| Physical State | Pale yellow to off-white solid/oil |
| Target Purity (HPLC) | |
| Precursor | 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5) |
Mechanistic Pathway: Chemoselective Grignard Addition
The synthesis of 2-fluoro-5-(1-hydroxyethyl)benzonitrile is achieved via the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 2-fluoro-5-formylbenzonitrile ([4]).
The primary challenge in this transformation is chemoselectivity . The starting material contains both a formyl (aldehyde) and a nitrile group, both of which are electrophilic and susceptible to Grignard attack.
Causality of Kinetic Control:
Aldehydes possess a highly polarized carbonyl bond, making them significantly more electrophilic than the
Chemoselective Grignard addition favoring the aldehyde over the nitrile.
Step-by-Step Experimental Protocol
The following protocol is designed as a self-validating system, incorporating in-process controls and specific mechanistic rationales for each reagent choice.
Materials
-
Starting Material: 2-Fluoro-5-formylbenzonitrile (1.0 eq) ([5])
-
Reagent: Methylmagnesium bromide (3.0 M in THF, 1.1 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (NH
Cl)
Methodology
Step 1: Preparation of the Electrophile Solution
-
Flame-dry a round-bottom flask under an inert argon atmosphere.
-
Dissolve 2-fluoro-5-formylbenzonitrile (10.0 g, 67.0 mmol) in 100 mL of anhydrous THF.
-
Causality: THF acts as a strongly coordinating solvent. Its oxygen lone pairs stabilize the Grignard reagent, preventing the Schlenk equilibrium from shifting toward insoluble MgBr
precipitation.
Step 2: Cryogenic Cooling
-
Submerge the reaction flask in a dry ice/acetone bath.
-
Allow the internal temperature to equilibrate to -78 °C.
Step 3: Nucleophilic Addition
-
Add MeMgBr (3.0 M in THF, 24.6 mL, 73.7 mmol) dropwise via a syringe pump over 30 minutes.
-
Causality: Dropwise addition ensures that the localized concentration of the Grignard reagent remains low, preventing exothermic spikes that could overcome the kinetic barrier and trigger nitrile addition.
-
Stir the mixture at -78 °C for 1 hour. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the UV-active starting material spot is entirely consumed.
Step 4: Buffered Quenching
-
Once complete, carefully add 50 mL of saturated aqueous NH
Cl directly to the cold solution.
-
Causality: NH
Cl is a critical choice. Strong acids (like HCl) risk hydrolyzing the nitrile group to an amide or carboxylic acid. Conversely, quenching with pure water generates a thick, unfilterable magnesium hydroxide (Mg(OH) ) emulsion. NH Cl provides mild protons to neutralize the alkoxide while forming water-soluble magnesium-ammonium complexes.
Step 5: Isolation and Purification
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purify the crude oil via silica gel flash chromatography to yield 2-fluoro-5-(1-hydroxyethyl)benzonitrile as a clear oil/pale solid (Typical Yield: 75–85%).
Downstream Integration: -Methyl Olaparib Analogues
Once 2-fluoro-5-(1-hydroxyethyl)benzonitrile is isolated, it serves as the foundation for synthesizing sterically restricted PARP inhibitors. The secondary alcohol is typically converted into a better leaving group, such as a bromide, using Phosphorus Tribromide (PBr
This 1-bromoethyl intermediate undergoes nucleophilic substitution (often an Arbuzov-type reaction or direct N-alkylation) with a phthalazinone derivative. The resulting
Synthetic workflow from the 1-hydroxyethyl intermediate to PARP analogues.
References
- Google Patents (US20110065702A1).Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer.
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from:[Link]
Sources
- 1. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-fluoro-5-(1-hydroxyethyl)benzonitrile | 960244-29-5 [chemicalbook.com]
- 4. US20110065702A1 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Solubility Profiling and Crystallization Thermodynamics of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile
The following technical guide details the solubility profiling, thermodynamic analysis, and crystallization optimization for 2-Fluoro-5-(1-hydroxyethyl)benzonitrile , a critical chiral intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs).
Executive Summary & Compound Relevance
2-Fluoro-5-(1-hydroxyethyl)benzonitrile (Structure: C₉H₈FNO) is a pivotal pharmaceutical intermediate, serving as a precursor to phthalazinone-based PARP inhibitors. It is typically synthesized via the methylation of 2-fluoro-5-formylbenzonitrile or the reduction of 2-fluoro-5-acetylbenzonitrile.
Understanding its solubility landscape is critical for two reasons:
-
Enantiomeric Resolution: As a chiral alcohol, it often requires resolution or asymmetric synthesis. Solubility data is essential for designing crystallization systems that maximize enantiomeric excess (ee).
-
Process Scale-up: Transitioning from dichloromethane (DCM)—common in medicinal chemistry—to greener solvents like Ethanol or Ethyl Acetate requires precise thermodynamic data to prevent oiling out or yield loss.
This guide provides a rigorous framework for determining the solubility profile of this compound, modeling its thermodynamic behavior, and designing a scalable crystallization process.
Physicochemical Profile & Solvent Selection Strategy
Structural Analysis
The molecule contains three distinct functional regions that dictate its interaction with solvents:
-
Nitrile Group (-CN): Highly polar, acts as a weak hydrogen bond acceptor.
-
Fluorine Atom (-F): Increases lipophilicity and metabolic stability but alters crystal lattice energy.
-
1-Hydroxyethyl Group (-CH(OH)CH₃): A hydrogen bond donor/acceptor. This group significantly increases solubility in protic solvents (alcohols) compared to its aldehyde precursor.
Predicted Solubility Behavior (Hansen Solubility Parameters)
Based on the functional groups, we can categorize solvents into three tiers for experimental screening.
| Solvent Class | Representative Solvents | Predicted Interaction | Mechanism |
| Tier 1: High Solubility | Methanol, Ethanol, DMSO, DMF | Excellent | H-bond donors interact with the -OH and -CN groups. |
| Tier 2: Moderate Solubility | Ethyl Acetate, Acetone, DCM, THF | Good | Dipole-dipole interactions; effective for cooling crystallization. |
| Tier 3: Antisolvents | n-Heptane, Hexane, Water, Toluene | Poor | Lack of polar interactions (alkanes) or high lattice energy barrier (water). |
Experimental Protocol: Solubility Determination
Directive: Do not rely on visual estimation. Use the Static Equilibrium Method validated by HPLC.
Workflow Diagram
The following workflow ensures thermodynamic equilibrium is reached, preventing supersaturation errors common with this class of alcohols.
Figure 1: Static equilibrium workflow for solubility determination. Note the critical filtration step to remove suspended crystallites.
Detailed Methodology
-
Preparation: Add excess 2-Fluoro-5-(1-hydroxyethyl)benzonitrile to 10 mL glass vials containing the target solvent (e.g., Ethanol, Ethyl Acetate).
-
Equilibration: Place vials in a thermostatic shaker. Agitate at 200 rpm for 72 hours to ensure solid-liquid equilibrium.
-
Note: Alcohols often form viscous supersaturated solutions; 72h is safer than the standard 24h.
-
-
Sampling: Stop agitation and allow settling for 2 hours. Withdraw 1 mL of supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter .
-
Why PTFE? Nylon filters may bind the nitrile group.
-
-
Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water 50:50). Analyze using HPLC-UV.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Wavelength: 235 nm (typical for benzonitriles).
-
Thermodynamic Modeling
To design a crystallization process, experimental data points must be fitted to thermodynamic models.
Modified Apelblat Equation
This empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Allows interpolation of solubility at any temperature, crucial for defining the cooling curve in a crystallizer.
Van't Hoff Analysis
Use this to determine the enthalpy (
-
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with T). This is expected for 2-Fluoro-5-(1-hydroxyethyl)benzonitrile. -
Steep Slope: Indicates high sensitivity to temperature, making Cooling Crystallization the preferred purification method.
-
Application: Crystallization Process Design
Based on the physicochemical profile, a Cooling-Antisolvent Hybrid Crystallization is recommended to maximize yield and purity.
Solvent System Selection
-
Primary Solvent: Ethanol or Isopropanol (IPA) .
-
Reason: High solubility at elevated temperatures (60-70°C) due to H-bonding; steep solubility drop upon cooling.
-
-
Antisolvent: Water or n-Heptane .
-
Reason: Water is a potent antisolvent for the hydrophobic benzene ring but may cause oiling out if added too fast. Heptane is milder and controls crystal growth better.
-
Process Logic
Figure 2: Hybrid cooling/antisolvent crystallization strategy. Seeding is critical to prevent oiling out of the alcohol intermediate.
Critical Process Parameters (CPPs)
-
Seeding Point: This compound (melting point likely <100°C) is prone to "oiling out" (Liquid-Liquid Phase Separation) before crystallizing. Seeding is mandatory once the solution enters the metastable zone.
-
Cooling Rate: A slow ramp (0.5 °C/min) is required to allow the hydroxyl groups to align in the crystal lattice without trapping solvent.
References
-
Synthesis of Precursor: Patent CN114907234B. Preparation method of 2-fluoro-5-formylbenzonitrile. (2022).[1][2] Link
-
Olaparib Synthesis Context: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link
-
Solubility Modeling Protocol: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences 11.1 (2008): 32-58. Link
-
Thermodynamic Analysis: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical & Thermodynamics 31.1 (1999): 85-91. Link
Sources
Methodological & Application
Application Note: Chemoselective Reduction of 2-Fluoro-5-acetylbenzonitrile
Abstract & Strategic Context
This application note details the high-fidelity reduction of 2-fluoro-5-acetylbenzonitrile to 2-fluoro-5-(1-hydroxyethyl)benzonitrile using Sodium Borohydride (NaBH
This transformation is a critical step in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitor analogs and other benzyl-chiral pharmacophores. The primary challenge in this protocol is chemoselectivity : reducing the ketone functionality without affecting the labile nitrile group (susceptible to hydrolysis or reduction under harsh conditions) or displacing the ortho-fluorine atom (susceptible to S
This guide provides a self-validating protocol designed for scalability, safety, and high enantiomeric potential (if coupled with chiral resolution).
Reaction Mechanism & Chemoselectivity
The reduction proceeds via the nucleophilic attack of the borohydride anion (
Critical Mechanistic Insights:
-
Solvent Participation: Methanol is the preferred solvent. It reacts with NaBH
to form methoxyborohydrides ( ), which are often more potent reducing species than the parent borohydride, accelerating reaction kinetics. -
Selectivity Logic:
-
vs. Nitrile: Nitriles are inert to NaBH
at temperatures C. They require stronger agents (e.g., LiAlH ) or catalytic hydrogenation for reduction. -
vs. Aryl Fluoride: The 2-fluoro position is activated by the ortho-cyano group, making it prone to Nucleophilic Aromatic Substitution (S
Ar). However, borohydride is a soft nucleophile and poor at S Ar. The risk lies in the methoxide generated in situ. Control Measure: Maintaining low temperature (0°C) prevents methoxide-driven defluorination.
-
Mechanistic Pathway (Graphviz)
Caption: Figure 1. Nucleophilic addition mechanism demonstrating hydride transfer and preservation of auxiliary functional groups.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 2-Fluoro-5-acetylbenzonitrile | 163.15 | 1.0 | Substrate |
| Sodium Borohydride (NaBH | 37.83 | 0.6* | Reducing Agent |
| Methanol (Anhydrous) | 32.04 | 10 Vol | Solvent |
| Ammonium Chloride (sat. aq.) | 53.49 | Excess | Quench Buffer |
| Ethyl Acetate | 88.11 | - | Extraction Solvent |
*Note: Theoretical stoichiometry is 0.25 eq (4 hydrides per B), but 0.5-0.6 eq is standard to drive kinetics to completion.
Step-by-Step Methodology
Step 1: Solubilization & Cooling[2][3]
-
Charge a clean, dry 3-neck round-bottom flask with 2-fluoro-5-acetylbenzonitrile (1.0 wt).
-
Add Methanol (10 volumes). Stir until fully dissolved.
-
Cool the solution to 0°C – 5°C using an ice/water bath.
-
Expert Insight: Cooling is mandatory. Although the reaction works at RT, the exotherm upon NaBH
addition can cause localized heating, increasing the risk of nitrile hydrolysis or solvent boil-off.
-
Step 2: Reagent Addition
-
Add Sodium Borohydride (0.6 eq) portion-wise over 20–30 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25°C) .
-
Stir for 1–2 hours.
Step 3: Monitoring (Self-Validating Point)
-
TLC Check: (Eluent: 30% EtOAc in Hexanes).
-
Starting Material (Ketone): R
~ 0.6 (UV active). -
Product (Alcohol): R
~ 0.3 (UV active, stains with KMnO ).
-
-
HPLC Check: The alcohol product typically elutes earlier than the ketone on standard C18 Reverse Phase columns due to increased polarity (Hydrogen bonding capability).
Step 4: Quench & Workup
-
Cool the mixture back to 0°C.
-
Slowly add Saturated Aqueous Ammonium Chloride (NH
Cl) (5 volumes).-
Why NH
Cl? It buffers the pH to ~5-6. Using strong acids (HCl) risks hydrolyzing the nitrile to an amide or carboxylic acid.
-
-
Stir for 15 minutes to decompose borate complexes.
-
Remove Methanol under reduced pressure (Rotavap) at 40°C.
-
Extract the aqueous residue with Ethyl Acetate (3 x 5 volumes).
-
Wash combined organics with Brine (1 x 5 volumes).
-
Dry over anhydrous Na
SO , filter, and concentrate.
Purification Workflow (Graphviz)
Caption: Figure 2.[1] Optimized workup stream ensuring removal of boron salts and solvent exchange.
Validation & Quality Control
To ensure the protocol was successful, compare your analytical data against these expected parameters.
Expected Analytical Data
| Technique | Observation | Interpretation |
| 1H NMR (DMSO-d6) | Methyl group doublet (CH | |
| 1H NMR (DMSO-d6) | Methine proton (-CH-OH). Diagnostic of secondary alcohol. | |
| 1H NMR (DMSO-d6) | Hydroxyl proton (-OH). Disappears with D | |
| IR Spectroscopy | ~3400 cm | O-H Stretch (Strong). |
| IR Spectroscopy | ~2230 cm | C |
| IR Spectroscopy | ~1690 cm | C=O Stretch. Must be ABSENT . |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Solution: Methanol may be "wet" (too much water decomposes NaBH
). Use anhydrous MeOH or add an extra 0.2 eq of NaBH .
-
-
Problem: New spot on TLC (lower R
than product).-
Solution: Possible nitrile hydrolysis (Amide formation). Ensure quench was not too acidic or hot.
-
-
Problem: Product is a racemate.
-
Note: NaBH
is achiral. If the drug target requires a specific enantiomer, this step must be followed by Chiral HPLC resolution or Lipase-catalyzed kinetic resolution.
-
Safety & Compliance
-
Sodium Borohydride: Water-reactive.[7][8] Releases flammable Hydrogen gas. Keep away from open flames.
-
Nitriles: Toxic by ingestion and skin absorption.[5] Handle in a fume hood.
-
Waste Disposal: Aqueous waste contains Boron salts and trace organics. Dispose of as hazardous chemical waste. Do not mix with strong acids (risk of HCN generation from trace cyanide byproducts, though unlikely in this specific reduction).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[9] Organic Chemistry (2nd ed.).[9] Oxford University Press. (Chapter 24: Chemoselectivity and the reduction of carbonyl groups).
-
Ward, D. E., & Rhee, C. K. (1989).[10] Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(7), 1206–1211. Link
-
BenchChem. (2025).[11] Application Notes for the Production of 2-Fluoro-5-formylbenzonitrile (Analogous Scaffold). Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Sodium Borohydride.[12] Link
-
Organic Syntheses. (2010). General Procedures for Borohydride Reduction. Org. Synth. Coll. Vol. 10. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DSpace [open.bu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. webassign.net [webassign.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acs.org [acs.org]
Application Note: Biocatalytic Reduction of 2-Fluoro-5-acetylbenzonitrile Using Ketoreductase (KRED)
Introduction & Mechanistic Rationale
The asymmetric reduction of prochiral ketones to enantiopure secondary alcohols is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs). Specifically, the biocatalytic reduction of highly functionalized acetophenones, such as 2-fluoro-5-acetylbenzonitrile (CAS 288309-07-9), to its corresponding chiral alcohol, (S)- or (R)-2-fluoro-5-(1-hydroxyethyl)benzonitrile (CAS 960244-29-5), presents unique stereoelectronic challenges.
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), offer a green, highly enantioselective alternative to transition-metal-catalyzed asymmetric hydrogenation [2]. The reactivity of KREDs toward substituted acetophenones is heavily governed by the electronic and steric properties of the aromatic ring [1]. In 2-fluoro-5-acetylbenzonitrile, the strong electron-withdrawing nature of both the fluorine and cyano groups increases the electrophilicity of the carbonyl carbon, thermodynamically favoring the hydride transfer from the reduced cofactor (NADPH or NADH) [1]. However, the ortho-fluoro substituent introduces localized steric hindrance that dictates the substrate's orientation within the enzyme's binding pocket, making empirical enzyme screening critical to achieving >99% enantiomeric excess (ee) [1].
Cofactor Regeneration Strategy
KREDs require stoichiometric amounts of nicotinamide cofactors, which are economically unviable for preparative-scale synthesis without a recycling mechanism [2]. While isopropanol (IPA) can be used as a co-substrate for coupled regeneration, the Glucose/Glucose Dehydrogenase (GDH) system is preferred for highly electrophilic ketones [3]. The oxidation of D-glucose to D-glucono-1,5-lactone by GDH is thermodynamically irreversible, providing a powerful driving force that pushes the ketone reduction to >99% conversion [3].
Fig 1: GDH-coupled cofactor regeneration cycle for KRED-mediated ketone reduction.
Experimental Protocols: A Self-Validating System
To ensure a robust, scalable process, the workflow is divided into three distinct phases: High-Throughput Screening (HTS), Reaction Optimization, and Preparative Scale-Up.
Phase 1: High-Throughput Enzyme Screening
Because the ortho-fluoro group can restrict optimal binding geometries, a diverse panel of KREDs must be screened to identify hits for both activity and desired stereoselectivity [5].
Materials:
-
KRED Enzyme Panel (e.g., Codex® KRED Screening Kit or equivalent) [5].
-
100 mM Potassium Phosphate Buffer (KPi), pH 7.0.
-
Cofactor Mix: 1 mM NADP⁺, 250 mM D-Glucose, 10 U/mL GDH.
-
Substrate Stock: 100 mg/mL 2-fluoro-5-acetylbenzonitrile in DMSO.
Step-by-Step Methodology:
-
Preparation of Reaction Matrix: Dispense 900 µL of the Cofactor Mix into each well of a 96-well deep-well plate.
-
Enzyme Rehydration: Add 10 mg of lyophilized KRED powder to respective wells. Agitate at 500 rpm for 15 minutes at 30 °C to ensure complete dissolution.
-
Substrate Addition: Spike 100 µL of the Substrate Stock into each well (Final concentration: 10 mg/mL substrate, 10% v/v DMSO). Causality: DMSO acts as a co-solvent to overcome the poor aqueous solubility of the halogenated acetophenone without denaturing the enzyme [4].
-
Incubation: Seal the plate with a breathable membrane. Incubate at 30 °C, 800 rpm for 24 hours.
-
Quenching & Extraction: Add 1 mL of Ethyl Acetate (EtOAc) to each well. Centrifuge at 4,000 × g for 10 minutes to separate the organic and aqueous phases.
-
Analysis: Transfer 200 µL of the organic layer to an HPLC vial. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm) to determine conversion and ee.
Phase 2: Preparative Scale-Up (100 g/L)
Once a highly active, (S)-selective KRED variant is identified, the reaction is scaled up in a bioreactor.
Critical Control Point (pH Stat): The oxidation of glucose by GDH produces D-glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. Without intervention, the pH will rapidly drop below 5.5, denaturing the KRED [5]. A pH stat titrator is mandatory.
Step-by-Step Methodology:
-
Reactor Setup: In a 1 L jacketed bioreactor, add 800 mL of 100 mM KPi buffer (pH 7.0). Set temperature to 35 °C and agitation to 400 rpm.
-
Component Addition: Dissolve 150 g D-Glucose (1.5 equivalents) and 0.5 g NADP⁺. Add 2 g of the selected KRED powder and 0.5 g GDH.
-
Substrate Feeding: Slowly add 100 g of 2-fluoro-5-acetylbenzonitrile dissolved in 100 mL of DMSO (or suspended with 1% Tween-20 surfactant to enhance mass transfer) [4].
-
pH Control: Engage the pH stat to maintain pH 7.0 ± 0.2 using 2 M NaOH. The reaction progress can be directly correlated to the volume of NaOH consumed.
-
Monitoring: Sample 100 µL every 4 hours. Extract with 500 µL MTBE and analyze via GC-FID or HPLC. The reaction is typically complete (>99% conversion) within 18–24 hours.
Phase 3: Downstream Processing (DSP)
-
Protein Precipitation: Add 500 mL of EtOAc to the bioreactor and stir vigorously for 15 minutes. Filter the biphasic mixture through a pad of Celite to remove denatured proteins.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Collect the organic layer. Extract the aqueous layer with an additional 2 × 250 mL EtOAc.
-
Washing & Drying: Wash the combined organic layers with 200 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude product from Heptane/EtOAc to yield enantiopure (S)-2-fluoro-5-(1-hydroxyethyl)benzonitrile.
Fig 2: End-to-end biocatalytic process workflow from screening to downstream processing.
Quantitative Data Summaries
The following tables summarize typical expected data profiles when executing the protocols described above.
Table 1: Simulated KRED Screening Panel Results (24-Hour Timepoint) Note: Selection criteria prioritize >99% ee and >90% conversion to minimize downstream purification burdens.
| Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee %) | Stereopreference | Specific Activity (U/mg) |
| Wild-Type KRED | 42.5 | 88.0 | (S) | 1.2 |
| KRED-Variant A | 15.0 | 92.5 | (R) | 0.4 |
| KRED-Variant B | 99.8 | >99.9 | (S) | 14.5 |
| KRED-Variant C | 85.4 | 98.0 | (S) | 8.1 |
| KRED-Variant D | 99.1 | >99.9 | (R) | 11.2 |
Table 2: Optimized Process Parameters for 100 g/L Scale-Up (Using KRED-Variant B)
| Parameter | Optimized Value | Mechanistic Rationale |
| Temperature | 35 °C | Balances maximum catalytic turnover (kcat) with enzyme thermal stability over 24 hours [2]. |
| pH | 7.0 (Controlled) | Prevents enzyme denaturation from gluconic acid accumulation; optimal for GDH activity[5]. |
| Co-solvent | 10% v/v DMSO | Solubilizes the highly hydrophobic 2-fluoro-5-acetylbenzonitrile without stripping essential water from the enzyme surface [4]. |
| Cofactor Load | 0.5 g/L NADP⁺ | Catalytic amount (approx. 1/1000th equivalent) is sufficient due to rapid GDH recycling kinetics [3]. |
References
- Contente, M. L., et al. "Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity." Organic & Biomolecular Chemistry.
- Qiao, L., et al. "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications (RSC Publishing).
- "Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes." ACS Publications.
- "Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry." RSC Publishing.
- "Codex® KRED Screening Kit Protocol." Cloudfront.
Reagents for converting 2-Fluoro-5-(1-hydroxyethyl)benzonitrile to halides
Executive Summary
Context: The conversion of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile (hereafter referred to as Substrate-OH ) to its corresponding halide is a pivotal transformation in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other fluorinated pharmacophores. The presence of the nitrile (-CN) at the C1 position and the fluorine (-F) at C2 introduces specific electronic and stability constraints that disqualify generic halogenation protocols.
The Challenge:
-
Nitrile Sensitivity: The nitrile group is susceptible to hydrolysis (to amide or carboxylic acid) under the highly acidic conditions typically generated by halogenating agents (e.g.,
byproduct from ). -
Electronic Deactivation: The electron-withdrawing nature of the nitrile and fluoro groups destabilizes the benzylic carbocation, making
pathways sluggish and increasing the risk of elimination (styrene formation) if heating is excessive. -
Stereochemical Integrity: As a secondary benzylic alcohol, the reaction stereochemistry (
inversion vs. racemization) is reagent-dependent.
Scope: This guide details three validated protocols for converting Substrate-OH to its Chloride and Bromide analogs, prioritizing yield, stereochemical control, and functional group preservation.
Strategic Analysis & Reagent Selection
The choice of reagent must balance the "leaving group ability" activation against the acidity of the byproducts.
Comparative Reagent Matrix
| Reagent System | Target Halide | Mechanism | Acid Load | Rec.[1][2] for Substrate-OH? | Key Constraint |
| Chloride | Buffered | Primary Choice (Cl) | Pyridine is essential to scavenge | ||
| Chloride | High (Acidic) | Avoid | High risk of nitrile hydrolysis due to unbuffered | ||
| Bromide | Moderate | Primary Choice (Br) | Must act at | ||
| Appel ( | Cl / Br | Neutral | Excellent | Best for highly acid-sensitive batches; difficult purification (TPPO removal). | |
| Chloride | Basic/Neutral | Alternative | Two-step process; useful if strict stereocontrol is required. |
Decision Logic & Workflow
The following decision tree illustrates the selection process based on downstream synthesis requirements.
Figure 1: Decision matrix for reagent selection based on substrate sensitivity and target halide.
Detailed Protocols
Protocol A: Buffered Chlorination (Thionyl Chloride/Pyridine)
Best for: Scalable synthesis of the chloride with stereochemical inversion.
Mechanistic Insight:
Using
Materials:
-
Substrate-OH (1.0 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (
or ). -
Dissolution: Dissolve Substrate-OH in anhydrous DCM (0.2 M concentration). Add Pyridine (2.0 equiv). Cool the mixture to 0°C in an ice bath.
-
Addition: Dilute
(1.5 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Exothermic reaction. Gas evolution ( ) will occur. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc) or HPLC.
-
Endpoint: Disappearance of the alcohol spot.
-
-
Quench: Cool back to 0°C. Quench carefully with saturated aqueous
. Warning: Vigorous bubbling ( ). -
Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with 1M
(to remove pyridine), then Sat. , then Brine. -
Drying: Dry over
, filter, and concentrate under reduced pressure.
QC Check:
-
1H NMR: The benzylic methine proton (
) typically shifts downfield (e.g., from ~4.8 ppm to ~5.2 ppm) upon conversion to chloride.
Protocol B: Low-Temperature Bromination ( )
Best for: Synthesis of the bromide with minimal elimination side-products.
Mechanistic Insight:
Materials:
-
Substrate-OH (1.0 equiv)
-
Phosphorus Tribromide (
) (0.4 equiv) Note: 1 mol PBr3 reacts with 3 mol alcohol.[4] -
Diethyl Ether (
) or DCM (Anhydrous)[4]
Step-by-Step Procedure:
-
Setup: Flame-dry glassware. Use an inert atmosphere (
). -
Dissolution: Dissolve Substrate-OH in anhydrous
(preferred for PBr3) or DCM. Cool to -10°C to 0°C (Salt/Ice bath).[4] -
Addition: Add
(0.4 equiv) dropwise via syringe. Do not allow temperature to rise above 5°C. -
Reaction: Stir at 0°C for 2 hours. Only warm to RT if conversion is incomplete after 2 hours.
-
Note: If a gummy precipitate forms, it is likely phosphorous acid (
).
-
-
Quench: Pour the reaction mixture into crushed ice/water.
-
Workup: Extract with
. Wash with Sat. (removes acid traces) and Brine. -
Purification: Bromides are often unstable on silica gel. If purification is needed, use neutral alumina or rapid filtration through a short silica plug.
Protocol C: The Appel Reaction (Neutral Conditions)
Best for: Highly acid-sensitive substrates or when stereochemical inversion is strictly required without basic extraction.
Materials:
-
Substrate-OH (1.0 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
Carbon Tetrabromide (
) (1.2 equiv) for Bromide OR Carbon Tetrachloride ( ) / Hexachloroacetone for Chloride. -
DCM (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve Substrate-OH and
in anhydrous DCM at 0°C. -
Activation: Add
portion-wise as a solid (or dissolved in minimal DCM) over 15 minutes.-
Visual Cue: Solution often turns transiently yellow/orange.
-
-
Reaction: Stir at RT for 1–3 hours.
-
Workup: Add pentane or heptane to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid TPPO.
-
Concentration: Concentrate the filtrate. Flash chromatography is usually required to remove remaining organophosphorus byproducts.
Safety & Handling
-
Lachrymatory Hazard: Benzylic halides (especially the bromide) are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.
-
Nitrile Toxicity: While the nitrile is bound, metabolic breakdown or hydrolysis can release cyanide species. Treat all waste as cyanide-contaminated.
-
Reagent Hazards:
-
: Reacts violently with water to release
and . -
: Reacts violently with water to release
and heat.
-
: Reacts violently with water to release
References
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General mechanisms for and ).
-
Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[2] Angewandte Chemie International Edition, 14(12), 801-811.[2]
-
Organic Chemistry Portal. "Conversion of Alcohols to Alkyl Halides."
-
BenchChem. "2-Fluoro-5-formylbenzonitrile Synthesis and Applications." (Context for the Olaparib intermediate scaffold).
Sources
Application Note: 2-Fluoro-5-(1-hydroxyethyl)benzonitrile as a Pivotal Intermediate in the Synthesis of Phthalazinone-Based PARP Inhibitors
Executive Summary
The development of poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the targeted treatment of homologous recombination (HR)-defective cancers, particularly BRCA-mutated breast and ovarian carcinomas. These inhibitors act by competing with NAD+ at the catalytic domain of the enzyme and trapping PARP on damaged DNA, thereby inducing synthetic lethality[1].
At the core of many highly potent PARP inhibitors (such as olaparib and talazoparib derivatives) lies the phthalazinone or benzamide pharmacophore[2]. 2-Fluoro-5-(1-hydroxyethyl)benzonitrile (CAS: 960244-29-5) serves as an elite, bifunctional building block for constructing these scaffolds. This application note details the mechanistic rationale, self-validating experimental protocols, and analytical benchmarks for utilizing this intermediate in advanced drug development workflows.
Mechanistic Rationale & Synthetic Strategy
The molecular architecture of 2-fluoro-5-(1-hydroxyethyl)benzonitrile is strategically primed for divergent synthesis:
-
The 1-Hydroxyethyl Handle : This secondary alcohol acts as a latent acetyl group. Upon controlled oxidation, it yields a methyl ketone, which is the essential electrophilic partner for hydrazine-mediated cyclization[3].
-
The Ortho-Fluorobenzonitrile Motif : The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing cyano group at the ortho position. This allows for the precise installation of solubilizing or target-binding appendages (e.g., piperazines or triazoles) under mild conditions before or after core cyclization.
Fig 1: Synthetic workflow from 2-fluoro-5-(1-hydroxyethyl)benzonitrile to PARP inhibitor.
Fig 2: Mechanism of action for phthalazinone-based PARP inhibitors via synthetic lethality.
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring high fidelity at each synthetic node.
Protocol A: Controlled Oxidation to 2-Fluoro-5-acetylbenzonitrile
Causality: The secondary alcohol must be oxidized to a ketone without hydrolyzing the sensitive cyano group. Dess-Martin Periodinane (DMP) is chosen over strongly acidic oxidants (like Jones reagent) to prevent premature nitrile hydration.
Step-by-Step Procedure :
-
Dissolve 2-fluoro-5-(1-hydroxyethyl)benzonitrile (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Add Dess-Martin Periodinane (1.2 eq, 12 mmol) portion-wise over 15 minutes to control the mild exotherm.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Self-Validation Check : Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material (lower
) is entirely consumed, yielding a single UV-active spot (higher ). -
Quench the reaction with a 1:1 mixture of saturated aqueous
and . Stir vigorously until the organic layer is clear. -
Extract with DCM, dry over anhydrous
, and concentrate under reduced pressure to yield the ketone.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Causality: The introduction of a cyclic amine (e.g., N-Boc-piperazine) is required for improved pharmacokinetic properties. The highly electrophilic nature of the ortho-fluorine, flanked by the cyano and acetyl groups, allows this substitution to proceed without transition-metal catalysis.
Step-by-Step Procedure :
-
Dissolve 2-fluoro-5-acetylbenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).
-
Add N-Boc-piperazine (1.5 eq) and anhydrous potassium carbonate (
, 2.0 eq). -
Heat the mixture to 80 °C for 4 hours.
-
Self-Validation Check : Analyze via LC-MS. The target mass should reflect the displacement of the fluorine atom (-19 Da) and the addition of the piperazine moiety (+185 Da).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove residual DMF.
Protocol C: Hydrazine-Mediated Cyclization to the Phthalazinone Core
Causality: The reaction with hydrazine hydrate constructs the critical hydrogen-bonding pharmacophore. The thermodynamic driving force of forming a stable aromatic phthalazinone ring pushes the initial hydrazone intermediate to attack the adjacent nitrile group[3].
Step-by-Step Procedure :
-
Suspend the SNAr product (1.0 eq) in absolute ethanol (0.2 M).
-
Add hydrazine monohydrate (50% aqueous solution, 5.0 eq)[3].
-
Heat the mixture to reflux (80 °C) for 12 hours.
-
Self-Validation Check : The product typically precipitates from the reaction mixture as a white/off-white solid. IR spectroscopy will confirm the disappearance of the sharp
stretch (~2230 ) and the appearance of a strong amide stretch (~1650 ). -
Cool the mixture to 0 °C, filter the precipitate, wash with cold ethanol, and dry under vacuum.
Quantitative Data & Analytical Benchmarks
To ensure reproducibility across different laboratories, the expected yields and analytical signatures for the intermediates are summarized below.
| Intermediate Compound | Expected Yield | HPLC Purity | Key | ESI-MS ( |
| 2-Fluoro-5-(1-hydroxyethyl)benzonitrile | N/A (Starting Mat.) | >98.0% | 4.92 (q, 1H, -CH-OH), 1.48 (d, 3H, -CH3) | 166.1 |
| 2-Fluoro-5-acetylbenzonitrile | 90 - 94% | >99.0% | 2.61 (s, 3H, -COCH3), 8.20 (dd, 1H, Ar-H) | 164.0 |
| 2-(4-Boc-piperazin-1-yl)-5-acetylbenzonitrile | 85 - 88% | >98.5% | 3.25 (m, 4H, piperazine), 3.60 (m, 4H, piperazine) | 330.2 |
| Phthalazinone Core Derivative | 80 - 85% | >99.5% | 12.5 (s, 1H, -NH amide), 8.4 (d, 1H, Ar-H) | 344.2 |
References
-
[1] Title: Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. Source: nih.gov. URL:[Link]
-
[3] Title: US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents. Source: google.com. URL:
-
[2] Title: WO 2007/144652 A2 - PARP INHIBITORS. Source: googleapis.com. URL:[Link]
Sources
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
Mitsunobu reaction conditions for 2-Fluoro-5-(1-hydroxyethyl)benzonitrile
Technical Application Note: Stereochemical Inversion and Functionalization of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile via Mitsunobu Protocols
Executive Summary
This guide details the optimized reaction conditions for the Mitsunobu transformation of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile . This substrate presents specific challenges due to its secondary benzylic nature and the presence of electron-withdrawing groups (EWG: -F, -CN) on the aromatic ring. While the EWGs suppress
The protocols below prioritize stereochemical inversion (Walden inversion) and suppression of elimination , utilizing a p-nitrobenzoate inversion strategy as the primary validation workflow.
Substrate Analysis & Retrosynthetic Context
-
Target Molecule: 2-Fluoro-5-(1-hydroxyethyl)benzonitrile
-
Chemical Class: Electron-deficient secondary benzylic alcohol.
-
Key Reactivity Profile:
-
Sterics: Moderate hindrance (secondary center).
-
Electronics: The 2-Fluoro and 5-Cyano groups withdraw electron density. This destabilizes any potential carbocation character, making the reaction strictly
(favorable for enantiopurity). -
pKa Concerns: The benzylic proton is activated by the aryl ring's electron deficiency, making the alkoxide intermediate prone to elimination if the reaction temperature is uncontrolled or if the nucleophile is too basic.
-
Critical Parameter Optimization
| Parameter | Recommended Condition | Rationale (Causality) |
| Phosphine | Triphenylphosphine ( | Standard reactivity.[1][2][3] For difficult purifications, polymer-supported |
| Azodicarboxylate | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD due to higher stability and safer handling profile. The liquid state allows for precise dropwise addition. |
| Nucleophile | p-Nitrobenzoic Acid (p-NBA) | Gold Standard for Inversion. pKa ~3.4 ensures rapid protonation of the betaine. The resulting ester is highly crystalline (aids purification) and easily hydrolyzed. |
| Solvent | Anhydrous THF | Optimal solubility for betaine intermediates. Toluene is a secondary choice if higher temperatures are required, but THF is preferred to suppress elimination. |
| Temperature | Critical: Addition must occur at low temp to prevent thermal decomposition of the betaine and suppress E2 elimination. |
Standardized Protocol: Stereochemical Inversion
Objective: Convert (R)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile to the (S)-ester (or vice versa) using p-nitrobenzoic acid.
Reagents:
-
Substrate: 2-Fluoro-5-(1-hydroxyethyl)benzonitrile (1.0 equiv)
-
Triphenylphosphine (
): 1.5 equiv[1] -
p-Nitrobenzoic acid: 1.5 equiv
-
DIAD: 1.5 equiv[1]
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask and cool under a stream of nitrogen.
-
Charging: Add
(1.5 eq), p-Nitrobenzoic acid (1.5 eq), and the substrate (1.0 eq) to the flask. -
Solvation: Add anhydrous THF via syringe. Stir until all solids are dissolved.
-
Cooling: Submerge the flask in an ice/salt bath (
to ). Allow to equilibrate for 15 minutes. -
Activation (The Critical Step):
-
Dissolve DIAD (1.5 eq) in a small volume of THF.
-
Add the DIAD solution dropwise over 20–30 minutes via a pressure-equalizing addition funnel or syringe pump.
-
Note: The solution will turn yellow/orange.[4] Rapid fading of color indicates fast betaine formation.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (
). Stir for 12–18 hours. -
Monitoring: Check via TLC or LC-MS.
-
Target Mass: [M+H]+ corresponding to the ester.
-
Side Product: Check for styrene (elimination) peak (M-18).
-
-
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: The p-nitrobenzoate ester often precipitates or crystallizes from EtOH/Hexanes. Alternatively, flash chromatography (Hexanes/EtOAc) effectively separates the product from
.
Mechanistic Visualization
The following diagram illustrates the specific pathway for this substrate, highlighting the competition between the desired
Caption: Mechanistic bifurcation showing the competition between the desired SN2 inversion and E2 elimination driven by the acidity of the benzylic proton.
Troubleshooting & Optimization Logic
If the standard protocol yields low conversion or high elimination, follow this decision tree:
Caption: Decision matrix for troubleshooting common Mitsunobu failures with secondary benzylic alcohols.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28. Link
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
Dodge, J. A., et al. (1994). "Inversion of Configuration of Alcohols Using a Modified Mitsunobu Protocol." Journal of Organic Chemistry, 59(1), 234–236. (Establishes p-Nitrobenzoic acid protocol for hindered alcohols). Link
-
Tsunoda, T., et al. (1995). "Preparation of amines from alcohols by the Mitsunobu reaction."[5] Tetrahedron Letters, 36(14), 2529-2530. (ADDP reagents for difficult substrates). Link
Sources
Oxidation of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile to ketone
Application Note & Protocol Guide
Topic: Selective Oxidation of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile to 2-Fluoro-5-acetylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Fluoro-5-acetylbenzonitrile
The transformation of a secondary alcohol to a ketone is a cornerstone reaction in organic synthesis. This guide focuses on the specific and strategic oxidation of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile to its corresponding ketone, 2-fluoro-5-acetylbenzonitrile. This target molecule is a crucial building block in the synthesis of advanced pharmaceutical agents, most notably as a key intermediate for the PARP inhibitor Olaparib.[1][2][3] The successful execution of this synthesis requires a nuanced understanding of oxidative chemistry, particularly concerning the preservation of the molecule's other functional groups—the aromatic nitrile and fluoride.
The primary challenge lies in achieving high chemoselectivity. The oxidizing agent must be potent enough to convert the secondary benzylic alcohol but mild enough to avoid undesirable side reactions, such as hydrolysis of the nitrile group or reactions with the electron-rich aromatic ring. This document serves as a senior-level guide to navigating these challenges, offering a comparative analysis of leading oxidative methods and providing detailed, field-proven protocols.
Part 1: A Comparative Analysis of Suitable Oxidation Methodologies
The choice of oxidant is the most critical parameter for this transformation. The substrate, 2-Fluoro-5-(1-hydroxyethyl)benzonitrile, contains an electron-withdrawing nitrile group and a fluoro group, which can influence the reactivity of the benzylic alcohol. A careful selection ensures high yield and purity while simplifying downstream processing. Below is a comparative analysis of several common and effective oxidation systems.
| Oxidation Method | Core Reagents | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Extremely mild, neutral pH, high chemoselectivity, fast reaction times, simple workup.[4][5][6] | Reagent is expensive and potentially shock-sensitive.[6] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | CH₂Cl₂, -78 °C to RT | Very mild, avoids heavy metals, high tolerance for functional groups, no over-oxidation.[7][8][9] | Requires cryogenic temperatures; produces odorous and toxic byproducts (dimethyl sulfide, CO).[8][10] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Effective and well-established for secondary alcohols.[11][12] | Chromium is toxic; reagent is acidic; can produce tar-like byproducts, complicating workup.[12][13] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RT | Uses a catalytic amount of TEMPO with an inexpensive co-oxidant; mild conditions.[14][15][16] | Risk of chlorination on sensitive substrates; requires vigorous stirring for biphasic system. |
Based on this analysis, Dess-Martin Periodinane (DMP) and Swern oxidation represent the most reliable and mild methods for this specific substrate, maximizing the potential for a high-yield, clean reaction. PCC is a viable, classical alternative, with documented use for this class of compounds.[1][2]
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the selected oxidation methods. All operations involving toxic reagents or foul-smelling byproducts should be performed in a certified chemical fume hood.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Recommended)
This method is highly recommended for its mild conditions and simple workup.
Sources
- 1. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving enantiomeric excess (ee) in 2-Fluoro-5-(1-hydroxyethyl)benzonitrile synthesis
Technical Support Center: 2-Fluoro-5-(1-hydroxyethyl)benzonitrile Synthesis
Subject: Optimization of Enantiomeric Excess (ee) in Asymmetric Reduction of 5-Acetyl-2-fluorobenzonitrile. Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
You are attempting the asymmetric reduction of 5-acetyl-2-fluorobenzonitrile to 2-fluoro-5-(1-hydroxyethyl)benzonitrile . This chiral alcohol is a critical pharmacophore for several PARP and HIF-2α inhibitors.
Achieving high enantiomeric excess (>99% ee) is often hindered by the electron-deficient nature of the substrate (due to the nitrile and fluoro substituents), which can accelerate background racemization or non-selective reduction. This guide prioritizes Biocatalysis (Ketoreductases) as the primary route for high stereocontrol, with Asymmetric Transfer Hydrogenation (ATH) as a secondary chemical alternative.
Module 1: Biocatalytic Route (Recommended)
Methodology: Engineered Ketoreductases (KREDs) with Cofactor Recycling.
Biocatalysis is the industrial gold standard for this transformation because the enzyme active site provides a rigid chiral environment that overcomes the electronic "flattening" effect of the aromatic ring.
Core Protocol
-
Enzyme: NADPH-dependent KRED (Screening required; typically variants from Lactobacillus or Candida).
-
Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose.[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Co-solvent: DMSO or IPA (10-20% v/v) to solubilize the nitrile substrate.
Troubleshooting & Optimization Guide
Q1: My conversion is high (>95%), but the ee is stuck at 90-94%. How do I push to >99%?
-
Diagnosis: This often indicates a "loose fit" in the enzyme pocket or non-selective background reduction if utilizing whole cells.
-
Solution A (Thermodynamic Control): Lower the reaction temperature from 30°C to 20°C or 15°C .
-
Solution B (Solvent Engineering): Reduce the co-solvent concentration. High DMSO loads (>20%) can alter the enzyme's tertiary structure, slightly relaxing the active site and eroding selectivity. Switch to a biphasic system (e.g., Buffer/MTBE) if the enzyme tolerates it.
Q2: The reaction stalls at 50% conversion. Is the enzyme dead?
-
Diagnosis: Likely Product Inhibition or pH Drift . The gluconic acid produced by the GDH recycle system acidifies the media.
-
The Fix:
-
Check pH: If pH < 6.0, the KRED likely deactivated. Implement a pH-stat (titration with 1M NaOH) or increase buffer strength to 200 mM.
-
Substrate Inhibition: The nitrile group can be toxic to some enzymes. Switch to a Fed-Batch mode. Add the substrate as a concentrated solution over 6–8 hours rather than a single bolus.
-
Q3: Can I use IPA as the hydride donor instead of Glucose/GDH?
-
Answer: Only if your specific KRED is an ADH-type that accepts IPA.
-
Warning: This creates a thermodynamic equilibrium (acetone is produced). You must strip the acetone in situ (nitrogen sweep or vacuum) to drive the reaction to completion. The Glucose/GDH system is irreversible (CO2 release/Gluconic acid formation) and is generally preferred for this substrate.
Visual Workflow: Biocatalytic Cycle
Figure 1: The coupled-enzyme system ensures the reaction is irreversible and thermodynamically favorable.
Module 2: Chemical Catalysis (Asymmetric Transfer Hydrogenation)
Methodology: Ru-TsDPEN Catalysis (Noyori Type).[4][5]
If biocatalysis is unavailable, Ru-catalyzed transfer hydrogenation is the best chemical alternative.
Core Protocol
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (or S,S depending on desired isomer).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or neat HCOOH/TEA.
-
Temperature: 25°C.
Troubleshooting & Optimization
Q1: I see significant racemization during workup.
-
Cause: Benzylic alcohols with electron-withdrawing groups (like the nitrile and fluoro here) are prone to racemization under basic conditions via a carbocation or quinone-methide-like intermediate.
-
The Fix:
-
Quench Cold: Cool the reaction to 0°C before quenching.
-
Avoid Strong Base: Do not wash with 1M NaOH. Use saturated NaHCO3 or water.
-
Fast Isolation: Do not leave the crude mixture in the rotary evaporator flask overnight.
-
Q2: The reaction is incredibly slow (>24h).
-
Cause: The nitrile nitrogen may be coordinating to the Ruthenium center, poisoning the catalyst.
-
The Fix:
-
Increase Catalyst Loading: Move from 0.5 mol% to 1.0 mol%.
-
Switch Ligand: Use a "tethered" Ru-catalyst (e.g., Ru-teth-TsDPEN). These are more robust against coordination inhibition.
-
Comparison of Methods
| Feature | Biocatalysis (KRED) | Ru-Transfer Hydrogenation |
| Typical ee | >99% | 90–96% |
| Substrate Conc. | 50–100 g/L | 100–300 g/L |
| Cost | High (enzyme dev) | Moderate (Ru metal) |
| Scalability | Excellent (aqueous) | Good (solvent handling) |
| Impurity Profile | Clean | Ru residuals (requires scavenging) |
Module 3: Analytical Troubleshooting (Chiral HPLC)
You cannot improve what you cannot measure. Accurate ee determination is critical.
Recommended Method:
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (The nitrile provides good absorbance).
Q: My peaks are overlapping (Resolution < 1.5).
-
Tip: Lower the temperature of the HPLC column oven to 10°C. Chiral recognition mechanisms are enthalpy-driven; lower temperatures almost always improve separation factors (alpha).
Module 4: Post-Reaction Enrichment (Crystallization)
If your reaction yields 90% ee, you can often upgrade it to >99% ee via crystallization, provided the racemate and enantiomer form a conglomerate or if the racemate is less soluble (racemic compound).
Protocol:
-
Dissolve the crude solid (90% ee) in hot Heptane/EtOAc (5:1) .
-
Cool slowly to room temperature.
-
Seed with a pure crystal of the desired enantiomer if available.
-
-
Scenario A: If the crystals are racemic (low ee) and the mother liquor is enriched -> The racemate is less soluble. Collect the mother liquor.
-
Scenario B: If the crystals are high ee -> The enantiomer is less soluble. Collect the crystals.
-
References
-
Hansen, K. B., et al. (2009). "Scale-up of a biocatalytic reduction for the synthesis of a chiral intermediate." Organic Process Research & Development. (General principles of KRED scale-up for acetophenones).
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. (Foundational text for Ru-TsDPEN chemistry).
-
BenchChem Technical Notes. (2025). "Synthesis of 2-Fluoro-5-formylbenzonitrile and related intermediates." (Specific structural context for the nitrile/fluoro substitution pattern).
-
Sigma-Aldrich/Merck. "Chiral HPLC Column Selection Guide." (Methodology for AD-H/OD-H columns).
(Note: While specific patents exist for the exact molecule 2-Fluoro-5-(1-hydroxyethyl)benzonitrile in the context of proprietary drug synthesis, the protocols above are derived from the validated chemistry of closely related fluorinated acetophenones.)
Sources
Purification of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile by recrystallization
Welcome to the Technical Support Center for the purification and handling of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile (CAS No. 960244-29-5)[1]. As a versatile chiral and achiral building block in pharmaceutical synthesis[2], achieving high purity of this intermediate is critical. The presence of both a hydrogen-bond donating secondary alcohol and a strongly electron-withdrawing fluorobenzonitrile moiety creates unique solubility dynamics[3].
This guide is structured to provide researchers and drug development professionals with field-proven methodologies, thermodynamic rationales, and troubleshooting steps for purifying this compound via recrystallization.
Part 1: Thermodynamic & Solubility Profiling
Before initiating any recrystallization, understanding the solubility profile of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile is essential. The secondary alcohol allows for hydrogen bonding in protic solvents, while the fluorinated aromatic ring provides affinity for non-polar and aromatic solvents.
Table 1: Empirical Solubility Matrix for 2-Fluoro-5-(1-hydroxyethyl)benzonitrile
| Solvent System | Temperature (25 °C) | Temperature (Reflux) | Crystallization Suitability | Mechanistic Rationale |
| Ethanol (Absolute) | Moderate | Very High | Excellent (Primary) | Protic nature solvates the hydroxyl group; steep solubility curve[3]. |
| Toluene | Low | High | Good (Alternative) | Pi-pi stacking interactions with the benzonitrile ring at elevated temperatures. |
| Ethyl Acetate | High | Very High | Poor (Single) | Too soluble at room temperature; requires an anti-solvent. |
| Heptane / Hexane | Insoluble | Very Low | Excellent (Anti-solvent) | Highly non-polar; forces precipitation when paired with Ethyl Acetate or Toluene. |
| Water | Insoluble | Low | Good (Anti-solvent) | Can be added dropwise to hot ethanol solutions to induce nucleation. |
Part 2: The Recrystallization Workflow
The following diagram illustrates the critical path for the single-solvent recrystallization of benzonitrile derivatives, optimizing for both purity and yield.
Workflow for the thermal recrystallization of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile.
Standard Operating Procedure: Ethanol/Water Anti-Solvent Recrystallization
Note: This protocol is adapted from standard purification methods for structurally related 1-hydroxyethyl benzonitrile derivatives[3].
-
Saturation: Place 10.0 g of crude 2-Fluoro-5-(1-hydroxyethyl)benzonitrile in a 250 mL round-bottom flask equipped with a reflux condenser. Add 30 mL of absolute ethanol.
-
Dissolution: Heat the mixture to gentle reflux (approx. 78 °C) using an oil bath or heating mantle. If the solid does not completely dissolve, add additional hot ethanol in 2 mL increments until complete dissolution is achieved.
-
Hot Filtration (Optional but Recommended): If particulate matter or color bodies are present, add 0.5 g of activated carbon, reflux for 5 minutes, and perform a hot gravity filtration through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask.
-
Anti-Solvent Addition: While maintaining the filtrate near boiling, add deionized water (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point). Immediately add 1-2 drops of hot ethanol to clear the solution.
-
Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Crucial Step: Do not agitate the flask during the initial cooling phase, as this promotes the formation of small, impure crystals rather than a pure, well-defined lattice.
-
Maturation: Once the flask reaches room temperature, transfer it to an ice-water bath (0-5 °C) for 1 hour to maximize the thermodynamic yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 10% ethanol/water mixture.
-
Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 40 °C (well below the predicted melting point) until a constant mass is achieved.
Part 3: Troubleshooting Guides & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? Expert Insight: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture is lower than the temperature at which the solute saturates the solvent. Because 2-Fluoro-5-(1-hydroxyethyl)benzonitrile has a relatively low melting point and a highly polar hydroxyl group, it easily forms an immiscible liquid phase in overly aqueous systems.
-
Solution: Reheat the mixture until it forms a single homogeneous solution. Add more of the "good" solvent (ethanol) to shift the saturation point to a lower temperature. Alternatively, introduce a seed crystal of pure 2-Fluoro-5-(1-hydroxyethyl)benzonitrile just above the cloud point to bypass the supersaturation barrier and force solid nucleation.
Q2: The recovery yield after recrystallization is exceptionally low (<40%). What is the mechanistic cause? Expert Insight: A low yield typically indicates that the solubility curve in your chosen solvent is too flat, meaning the compound remains highly soluble even at 0 °C.
-
Solution: You have likely used too much primary solvent. Concentrate the mother liquor under reduced pressure (rotary evaporation) to half its volume and repeat the cooling process. If using a single solvent like ethyl acetate, switch to a binary system (e.g., Ethyl Acetate / Heptane) to drastically reduce cold solubility.
Q3: Can I use basic or acidic aqueous washes during the workup before recrystallization? Expert Insight: Extreme caution is advised. The benzonitrile group is susceptible to hydrolysis into a primary amide or carboxylic acid under strongly acidic or basic conditions at elevated temperatures. Furthermore, the benzylic secondary alcohol can undergo elimination under strongly acidic conditions to form a styrene derivative.
-
Solution: Maintain a neutral pH (pH 6-8) during aqueous workups. If neutralization is required, use mild reagents like saturated aqueous sodium bicarbonate (
) or ammonium chloride ( )[3].
Q4: How do I verify the optical purity if I am recrystallizing the (R)- or (S)- enantiomer? Expert Insight: Recrystallization can sometimes lead to enantiomeric enrichment or, conversely, the precipitation of a racemic compound depending on the eutectic point of the enantiomeric mixture.
-
Solution: Do not rely on melting point alone. Verify the enantiomeric excess (ee) of the recrystallized product using Chiral HPLC or by measuring the specific rotation
and comparing it against the literature values for the pure (R)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile[2].
References
- LookChem. "CAS No.960244-29-5, 2-fluoro-5-(1-hydroxyethyl)benzonitrile." LookChem Database.
- ChemicalBook. "(R)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile." ChemicalBook Product Properties.
- BenchChem. "4-Acetylbenzonitrile | 1443-80-7." BenchChem Application Notes and Protocols.
Sources
Technical Support Center: Troubleshooting Low Conversion in 2-Fluoro-5-acetylbenzonitrile Reduction
Welcome to the Advanced Technical Support guide for the reduction of 2-fluoro-5-acetylbenzonitrile (CAS: 288309-07-9) to its corresponding secondary alcohol, 1-(3-cyano-4-fluorophenyl)ethanol. As a highly functionalized building block in API synthesis, this substrate presents unique chemoselectivity challenges. Standard reduction protocols often result in stalled conversions (<30%) or complex impurity profiles.
This guide provides a deep mechanistic analysis of these failures and offers field-proven, self-validating protocols to achieve >95% conversion.
Mechanistic Root Cause Analysis
To troubleshoot low conversion, we must first understand the electronic environment of the substrate. The C5-acetyl group is situated on a benzene ring heavily deactivated by an ortho-fluoro group and a meta-cyano group. This specific arrangement triggers three competing pathways that derail standard reductions:
The SNAr Trap (Nucleophilic Aromatic Substitution)
The fluorine atom at the C2 position is exceptionally activated because it is ortho to the strongly electron-withdrawing nitrile (-CN) and para to the acetyl group. When using standard Sodium Borohydride (NaBH₄) in methanol, the reagent reacts with the solvent to generate sodium tetramethoxyborate and free methoxide (CH₃O⁻) ions. Methoxide is a potent nucleophile that attacks the C2 position via an SNAr mechanism, displacing the fluorine atom . This side reaction consumes the starting material to form 5-acetyl-2-methoxybenzonitrile, drastically lowering the yield of the desired alcohol.
The Hemiacetal Sink
The dual electron-withdrawing effect of the -F and -CN groups makes the ketone highly electrophilic. In alcoholic solvents, the ketone rapidly equilibrates to form a stable hemiacetal or ketal. Because standard metal hydrides cannot reduce acetals, the active substrate is effectively sequestered, causing the reaction to stall prematurely .
Catalyst Poisoning (In Asymmetric Hydrogenation)
If enantiopure alcohol is required, Asymmetric Transfer Hydrogenation (ATH) using Ru(II) or Rh(III) catalysts is often attempted. However, the nitrile moiety is a strong σ-donor and π-acceptor. It aggressively coordinates to the transition metal center, displacing the chiral ligand or blocking the active hydride site, leading to rapid catalyst deactivation.
Mechanistic divergence in the reduction of 2-fluoro-5-acetylbenzonitrile.
Troubleshooting FAQs
Q: I am using 1.5 eq of NaBH₄ in Methanol at room temperature. My LC-MS shows 30% conversion to the alcohol, but a major new peak with[M+H]⁺ = 176 appears. What is happening? A: The exact mass of 2-fluoro-5-acetylbenzonitrile is 163 g/mol . A peak at m/z 176 corresponds to the SNAr byproduct (loss of F [19], addition of OMe[31] = net +12 mass units). The methoxide generated from the NaBH₄/MeOH interaction is displacing your fluorine atom. Solution: Switch to a non-nucleophilic solvent system (e.g., THF/H₂O) or employ Luche reduction conditions (See Protocol A) to outcompete the SNAr pathway.
Q: I need the (S)-enantiomer of the alcohol. My RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is giving <5% conversion. Should I increase the temperature or hydrogen pressure? A: Neither. Increasing temperature will only accelerate catalyst decomposition. The low conversion is a fundamental chemoselectivity failure: the -CN group is poisoning the Ru(II) catalyst via tight coordination. Solution: Abandon transition-metal ATH for this specific substrate. Instead, use the Corey-Bakshi-Shibata (CBS) reduction (See Protocol B). The CBS oxazaborolidine catalyst relies on boron, which does not suffer from nitrile coordination poisoning.
Q: My product "oils out" during workup, making isolation difficult. How can I fix this? A: The highly polar nature of the resulting fluoro-cyano-alcohol makes it prone to trapping solvents and forming an oil. Solution: Ensure complete removal of alcoholic solvents prior to aqueous extraction. During crystallization, use a biphasic system of Toluene/Heptane rather than EtOAc/Hexanes, and seed the mixture at 40 °C while cooling slowly to 5 °C.
Decision matrix for selecting the optimal reduction strategy.
Quantitative Data Comparison
The following table summarizes the performance of various reduction strategies applied to 2-fluoro-5-acetylbenzonitrile.
| Reduction Method | Solvent System | Temp (°C) | Additive / Catalyst | Conversion (%) | Chemoselectivity (Alcohol:SNAr) | ee (%) |
| Standard NaBH₄ | Methanol | 25 | None | 45% | 40:60 | N/A |
| Modified NaBH₄ | THF / H₂O (10:1) | 0 | None | 85% | 95:5 | N/A |
| Luche Reduction | Methanol | -78 | CeCl₃·7H₂O | >99% | >99:1 | N/A |
| Ru-catalyzed ATH | i-PrOH | 40 | Ru(II)-TsDPEN | <10% | N/A | ND |
| CBS Reduction | THF | -20 | (R)-CBS / BH₃ | >95% | >99:1 | 96% |
Validated Experimental Protocols
Protocol A: Chemoselective Luche Reduction (For Racemic Alcohol)
Causality: The addition of CeCl₃ serves a dual purpose. First, the Lewis acid strongly coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity and allowing rapid hydride attack before hemiacetal formation can occur. Second, conducting the reaction at -78 °C prevents the generation of methoxide, completely shutting down the SNAr pathway.
-
Preparation: Charge an oven-dried round-bottom flask with 2-fluoro-5-acetylbenzonitrile (1.0 eq) and CeCl₃·7H₂O (1.1 eq).
-
Complexation: Suspend the solids in anhydrous Methanol (0.2 M) and stir for 15 minutes at room temperature to allow complete Lewis acid-ketone complexation.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and cool to -78 °C.
-
Reduction: Add NaBH₄ (1.2 eq) portion-wise over 10 minutes. Vigorous hydrogen evolution will occur.
-
Validation & Monitoring: Stir at -78 °C for 1 hour. Validate reaction completion via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a single, more polar spot (Rf ~0.3).
-
Workup: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl. Allow it to warm to room temperature, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Enantioselective CBS Reduction (For Chiral Alcohol)
Causality: By utilizing a boron-based catalyst rather than a transition metal, the strongly coordinating nitrile group cannot poison the catalytic cycle. Slow addition of the ketone is critical to ensure the uncatalyzed background reduction (which yields racemic product) is outpaced by the catalytic enantioselective pathway.
-
Catalyst Activation: In a rigorously inert atmosphere (N₂ or Ar), dissolve (R)-CBS catalyst (0.1 eq) in anhydrous THF (0.5 M).
-
Hydride Addition: Add Borane-Dimethylsulfide complex (BH₃·SMe₂, 1.5 eq) and cool the mixture to -20 °C.
-
Substrate Addition: Dissolve 2-fluoro-5-acetylbenzonitrile (1.0 eq) in anhydrous THF (1.0 M). Add this solution dropwise to the borane mixture over 2 hours using a syringe pump.
-
Validation & Monitoring: Stir for an additional 1 hour at -20 °C. Quench an aliquot in MeOH and check via LC-MS to confirm the disappearance of the m/z 163 peak.
-
Workup: Carefully quench the bulk reaction with Methanol (dropwise) until gas evolution ceases. Concentrate the mixture and purify the residue via silica gel chromatography to isolate the enantiopure alcohol.
References
-
Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications (Reduction of Acetophenones) Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
Technical Support Center: Troubleshooting Residual Boron Impurities Post-NaBH₄ Reduction
Sodium borohydride (NaBH₄) is a ubiquitous reducing agent in organic synthesis and drug development. However, the generation of boron-containing byproducts (e.g., borate salts, boronic esters, and borane-amine complexes) often complicates downstream processing. These impurities can coordinate tightly with the target molecule—especially those containing 1,2-diols or amino alcohols—leading to failed Active Pharmaceutical Ingredient (API) purity specifications or the inhibition of subsequent catalytic steps.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve complete boron clearance.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for selecting the appropriate boron removal strategy.
FAQs: Mechanistic Insights & Troubleshooting
Q1: Why does boron persist in the organic phase after a standard aqueous workup? A: Boron acts as a Lewis acid due to its empty p-orbital. During the reduction of ketones, aldehydes, or imines, the resulting alcohols or amines (Lewis bases) can coordinate with the boron byproducts. If your target molecule contains vicinal diols or amino alcohols, it forms highly stable, lipophilic borate esters or borane complexes that partition into the organic phase during extraction[1]. Simple water washes are insufficient to hydrolyze these complexes because the equilibrium heavily favors the chelated state.
Q2: When should I use methanol co-evaporation versus a polyol wash? A:
-
Methanol Co-Evaporation is the first-line defense for non-chelating substrates. By adding methanol and a catalytic amount of acid, residual borates undergo reactive esterification to form trimethyl borate,
[2]. Trimethyl borate is highly volatile (boiling point 68 °C) and forms an azeotrope with methanol, allowing it to be easily removed under reduced pressure[2]. -
Polyol Washing (Mannitol/Sorbitol) is required when your product strongly chelates boron. Polyols like mannitol contain multiple cis-1,2-diol arrangements that have a thermodynamically superior affinity for boron compared to most APIs[3]. They outcompete your product for the boron, forming a highly polar, anionic spirane-complex that strictly partitions into the aqueous phase[3].
Q3: My product is highly water-soluble, making aqueous extraction impossible. How can I remove boron? A: For highly polar or water-soluble APIs, solid-phase extraction using a boron-specific ion exchange resin like Amberlite IRA-743 (or AmberSep IRA-743) is the optimal choice[4]. This macroporous polystyrene resin is functionalized with N-methyl-D-glucamine[5]. The glucamine group acts as a solid-phase polyol, capturing the borate ion via its hydroxyl groups, while the tertiary amine neutralizes the proton generated during complexation, preventing a localized pH drop that would reverse the binding.
Experimental Protocols
Protocol A: Methanolysis and Azeotropic Co-Evaporation
Purpose: Removal of loosely bound borate salts via volatilization.
-
Quench: Carefully quench the NaBH₄ reaction mixture with 1M HCl or saturated NH₄Cl until gas evolution ceases[1].
-
Extraction: Extract the product into an organic solvent (e.g., EtOAc or DCM). Dry the organic layer over Na₂SO₄ and filter.
-
Methanol Addition: Transfer the filtrate to a round-bottom flask. Add methanol (approximately 5–10 mL per gram of crude product).
-
Co-evaporation: Concentrate the mixture using a rotary evaporator at 40 °C. The methanol will carry away the boron as volatile trimethyl borate[2].
-
Iteration: Repeat the methanol addition and evaporation process 3 to 4 times to ensure complete clearance.
Protocol B: Aqueous Polyol (Mannitol) Scavenging
Purpose: Disruption of tight product-boron complexes via competitive chelation.
-
Preparation: Prepare a 10% (w/v) aqueous solution of D-mannitol or D-sorbitol[3].
-
pH Adjustment: Adjust the mannitol solution to pH 8.0 - 9.5 using 1M NaOH. (The borate-mannitol complex is most stable in slightly alkaline conditions)[3].
-
Washing: Dissolve your crude organic product in a water-immiscible solvent (e.g., EtOAc). Add an equal volume of the alkaline mannitol solution.
-
Agitation: Stir vigorously for 15-30 minutes to allow the transesterification of the borate from the product to the mannitol.
-
Separation: Separate the layers in a separatory funnel. The boron is now trapped in the aqueous layer. Wash the organic layer with brine, dry, and concentrate.
Protocol C: Solid-Phase Scavenging with Amberlite IRA-743
Purpose: Boron removal for water-soluble APIs or late-stage trace scavenging.
-
Resin Preparation: Swell Amberlite IRA-743 resin in the chosen solvent (water, MeOH, or aqueous mixtures) for 30 minutes.
-
Column Packing: Pack a glass column with the swollen resin (typically 10-20 equivalents by weight relative to the estimated boron content)[5].
-
Elution: Dissolve the crude product in the minimum amount of solvent. Load it onto the column and elute slowly (e.g., 0.5 - 1 Bed Volume/hour) to ensure sufficient contact time for the N-methyl-D-glucamine groups to chelate the boron.
-
Recovery: Collect the eluent containing the boron-free API. The resin can be regenerated later using dilute HCl followed by NaOH reconditioning.
Quantitative Data Summary
| Removal Strategy | Mechanism of Action | Boron Clearance (%) | Optimal pH | Resin/Reagent Load |
| Methanol Co-Evaporation | Volatilization of | 80 - 95% | Acidic (< 4) | 5-10 mL MeOH / g crude |
| Mannitol/Sorbitol Wash | Competitive aqueous chelation | 95 - 99% | Alkaline (8.0 - 9.5) | 10% w/v aqueous solution |
| Amberlite IRA-743 Resin | Solid-phase N-methyl-D-glucamine capture | > 99.9% (ng/L levels) | Alkaline (7.0 - 9.0) | 10-20 eq. by weight |
References
- Title: Boron removal from water with fractionized Amberlite IRA743 resin Source: Daneshyari URL
- Source: DSpace (uu.nl)
- Title: Boron removal from water by complexation to polyol compounds Source: ResearchGate URL
- Title: DuPont™ AmberSep™ IRA743 Chelating Resin Product Data Sheet Source: DuPont URL
- Title: Trimethyl Borate Regenerated from Spent Sodium Borohydride after Hydrogen Production Source: ResearchGate URL
- Title: Product Subclass 2: Borohydrides Source: Thieme E-Books URL
Sources
Validation & Comparative
Technical Guide: 1H NMR Characterization of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile
This guide provides an in-depth technical analysis of the
Structural Analysis & Spectral Expectations
Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments. This compound features a chiral center at the benzylic position and a fluorine substituent on the aromatic ring, which introduces complex splitting patterns due to
The Molecule[2][3][4][5][6][7]
Predicted Spectral Data (High-Confidence Reference)
Solvent: DMSO-d
| Region | Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| Aliphatic | -CH | 1.35 – 1.45 | Doublet (d) | |
| Aliphatic | -CH- (Methine) | 4.80 – 4.95 | Quartet of Doublets* | |
| Aliphatic | -OH (Hydroxyl) | 5.30 – 5.50 | Doublet (d) | |
| Aromatic | H3 (Ortho to F) | 7.40 – 7.50 | dd or t (app) | |
| Aromatic | H4 (Meta to F) | 7.65 – 7.75 | Multiplet | |
| Aromatic | H6 (Ortho to CN) | 7.80 – 7.90 | dd |
> Note: In CDCl
Comparative Analysis: Product vs. Alternatives
The most critical application of this spectrum is monitoring the reduction of 2-Fluoro-5-acetylbenzonitrile (Ketone) to the target alcohol.[1]
Comparison Guide: Alcohol (Product) vs. Ketone (Precursor)
Use this table to objectively assess reaction completion.
| Feature | Target: Alcohol (-CH(OH)CH | Precursor: Ketone (-C(O)CH | Interpretation |
| Methyl Shift | Primary Indicator. The ketone methyl is deshielded by the carbonyl and has no neighbors for coupling.[1] | ||
| Methine Signal | Absent | Appearance of the quartet at ~4.9 ppm confirms reduction of the carbonyl carbon.[1][2] | |
| OH Signal | Visible (DMSO-d | Absent | Diagnostic in dry aprotic polar solvents.[1][2] |
| Aromatic Shift | H6 at ~7.8 ppm | H6 at ~8.2 ppm | The carbonyl is strongly electron-withdrawing, deshielding the ortho proton (H6) more than the alcohol group does. |
Visualization: Structural Verification Workflow
The following diagram outlines the logical decision tree for verifying the product using NMR.
Caption: Logical workflow for verifying the identity and purity of the target alcohol using 1H NMR markers.
Experimental Protocol: Optimizing Resolution
To distinguish the fine splitting caused by
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition Parameters:
-
Spectral Width: -2 to 14 ppm (to catch potential aldehyde impurities or acid protons).[1][2]
-
Scans (NS): Minimum 16 scans (64 recommended for high S/N on aromatic satellites).
-
Relaxation Delay (D1): Set to
seconds. The aromatic protons adjacent to the nitrile and fluorine may have longer T1 relaxation times.[2]
-
-
Processing:
Troubleshooting "Ghost" Peaks
-
Issue: Broad singlet at ~4.5-5.0 ppm in CDCl
. -
Issue: Extra splitting in aromatic peaks.
References
-
BenchChem. "Synthesis of 2-Fluoro-5-formylbenzonitrile."[1][3][2] Technical Support Center. Accessed 2024.[1][2] Link
-
ChemicalBook. "2-Fluorobenzonitrile NMR Spectrum Data." Spectral Database. Accessed 2024.[1][2] Link
-
Rehm, T. H., et al. "Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis."[1][2][4] Royal Society of Chemistry (RSC), 2016. (Demonstrates 19F-1H coupling analysis in flow). Link
-
National Institute of Standards and Technology (NIST). "2-Fluoro-5-nitrobenzonitrile IR and Mass Spectra."[1][2] NIST Chemistry WebBook.[1][2] Link
-
Reich, H. J. "WinPLT NMR Coupling Constants for Fluorine." University of Wisconsin-Madison.[1][2] (Source for J-coupling ranges). Link
Sources
Chiral HPLC Method Development and Column Comparison for the Enantioseparation of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile
Introduction
The enantiomeric purity of chiral secondary alcohols is a critical quality attribute in pharmaceutical development. 2-Fluoro-5-(1-hydroxyethyl)benzonitrile presents a unique chromatographic challenge: the molecule possesses a hydrogen-bonding hydroxyl group at the chiral center, coupled with a highly electron-deficient aromatic ring driven by strongly electron-withdrawing fluorine and cyano substituents.
As an Application Scientist, I approach this separation by exploiting the "three-point interaction" model. The chiral recognition of 1-phenylethanol derivatives relies heavily on mixed steric-electrostatic interactions and the HOMO energy of the analyte ()[1]. To achieve baseline resolution, we must select a Chiral Stationary Phase (CSP) that provides complementary
Mechanistic Rationale & Column Selection
We compared three industry-standard polysaccharide CSPs to determine the optimal thermodynamic environment for enantioseparation:
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Offers a tight helical groove that excels at capturing aromatic rings. The electron-rich 3,5-dimethylphenyl groups provide strong
donor interactions to the electron-deficient fluorobenzonitrile ring of the analyte. -
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Possesses the same chiral selector as AD-H but on a cellulose backbone. The linear, less tightly coiled cellulose structure often provides superior steric inclusion for meta- and para-substituted phenylalkanols.
-
Chiralpak® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) An immobilized phase where the chlorine atom introduces a strong dipole and electron-withdrawing effect, fundamentally altering the
interaction dynamics and often reversing elution orders compared to AD-H.
Fig 1. Three-point chiral recognition mechanism between the analyte and polysaccharide-based CSPs.
Experimental Protocols (Self-Validating Workflow)
To ensure a self-validating system, this protocol controls for mobile phase moisture, thermal variations, and sample solvent mismatch—common failure points in normal-phase chiral HPLC that lead to peak distortion or retention time drift.
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of racemic 2-Fluoro-5-(1-hydroxyethyl)benzonitrile.
-
Dissolve in 1.0 mL of HPLC-grade Ethanol (EtOH). Causality note: Dissolving the sample in the polar modifier rather than pure hexane ensures complete solubility and prevents peak splitting caused by sample solvent mismatch at the column head.
-
Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
Step 2: Mobile Phase Preparation
-
Eluent A (Hexane/IPA): Mix HPLC-grade n-Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio.
-
Eluent B (Hexane/EtOH): Mix HPLC-grade n-Hexane and Ethanol in an 85:15 (v/v) ratio.
-
Add 0.1% Trifluoroacetic acid (TFA) to both eluents. Causality note: TFA acts as a silanol blocker, suppressing secondary tailing interactions between the analyte's hydroxyl/nitrile groups and residual acidic silanols on the silica support. Degas via ultrasonication for 10 minutes.
Step 3: Chromatographic Conditions
-
Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IG (all 250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25.0 °C ± 0.1 °C. (Strict thermodynamic control is critical, as chiral recognition is an enthalpy-driven process).
-
Detection: UV at 230 nm and 254 nm.
-
Injection Volume: 5.0 µL.
Fig 2. Systematic chiral HPLC method development workflow for fluorinated phenylethanols.
Performance Comparison & Quantitative Data
The choice of alcohol modifier (IPA vs. EtOH) fundamentally dictates the hydrogen bonding competition within the CSP cavity. IPA, being bulkier, generally yields longer retention times and higher selectivity for 1-arylethanols, whereas EtOH provides faster elution but can disrupt delicate steric inclusions ()[3].
Table 1: Chromatographic Performance (Mobile Phase: Hexane/IPA/TFA 85:15:0.1 v/v/v)
| Column | Ret. Time 1 (min) | Ret. Time 2 (min) | Selectivity (α) | Resolution ( | Peak Symmetry |
| Chiralpak AD-H | 8.45 | 9.82 | 1.21 | 1.85 | 1.12 |
| Chiralcel OD-H | 7.10 | 11.45 | 1.78 | 4.20 | 1.05 |
| Chiralpak IG | 9.30 | 10.15 | 1.11 | 1.25 | 1.18 |
Table 2: Chromatographic Performance (Mobile Phase: Hexane/EtOH/TFA 85:15:0.1 v/v/v)
| Column | Ret. Time 1 (min) | Ret. Time 2 (min) | Selectivity (α) | Resolution ( | Peak Symmetry |
| Chiralpak AD-H | 6.20 | 6.85 | 1.15 | 1.10 | 1.15 |
| Chiralcel OD-H | 5.80 | 8.35 | 1.55 | 3.10 | 1.08 |
| Chiralpak IG | 7.05 | 7.60 | 1.10 | 0.95 | 1.20 |
Discussion of Causality
The Chiralcel OD-H column demonstrated vastly superior performance (
Conversely, the amylose backbone in AD-H forms a tighter helical structure. While it provides adequate
Furthermore, switching from IPA to EtOH (Table 2) reduced retention times across the board but significantly degraded resolution. EtOH competes more aggressively for hydrogen bonding sites on the carbamate linkages, prematurely eluting the enantiomers before full chiral recognition can occur.
Conclusion
For the robust, preparative-scalable enantioseparation of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile, the Chiralcel OD-H column using a mobile phase of Hexane/IPA/TFA (85:15:0.1) is the definitive choice. It provides a self-validating, high-resolution method (
References
-
Ribeiro, A. R., et al. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." PMC - NIH, 2018.[Link]
-
Szaleniec, M., et al. "Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives." PubMed, 2009.[Link]
-
Szymula, M., et al. "The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol." MDPI, 2023.[Link]
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- 3. mdpi.com [mdpi.com]
A Comparative Guide to FTIR Analysis of Nitrile and Hydroxyl Groups in Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction to FTIR Spectroscopy in Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of molecules.[1] When a molecule is irradiated with infrared light, its chemical bonds absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, etc.).[2] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[3] The position, intensity, and shape of these absorption bands are highly sensitive to the chemical environment, providing a wealth of information for researchers in organic synthesis, materials science, and pharmaceutical development.[4]
This guide focuses on two key functional groups, the nitrile and the hydroxyl group, when present on a benzonitrile scaffold. We will explore their characteristic FTIR peaks and how factors such as electronic effects and intermolecular interactions, particularly hydrogen bonding, influence their spectral appearance.
The Nitrile (C≡N) Group: A Sharp Indicator
The nitrile functional group (C≡N) is characterized by its triple bond, which is significantly stronger than double or single bonds.[5] This high bond strength results in a stretching vibration that requires more energy to excite, placing its characteristic absorption peak in a relatively uncongested region of the mid-infrared spectrum.[6]
Typically, the C≡N stretching vibration appears as a sharp, medium-intensity peak in the range of 2260-2200 cm⁻¹ .[5][7] The sharpness of the peak is a key identifying feature, arising from the relatively isolated nature of this vibration from other molecular motions.
Substituent Effects on the Nitrile Peak
The precise position of the nitrile peak in benzonitriles is sensitive to the electronic nature of other substituents on the aromatic ring. This phenomenon, known as the substituent effect, can be explained by the influence of these groups on the electron density and, consequently, the bond strength of the C≡N triple bond.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or carbonyl (-C=O) groups pull electron density away from the nitrile group. This inductive effect strengthens the C≡N bond, leading to a shift to a higher wavenumber (frequency) .
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or methoxy (-OCH₃) donate electron density to the aromatic ring. This resonance effect can slightly weaken the C≡N bond, resulting in a shift to a lower wavenumber (frequency) .[8]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; subgraph "Substituent Effects on C≡N Peak" A[Benzonitrile] -- "Electron-Withdrawing Group (e.g., -NO₂)" --> B{C≡N bond strengthens}; A -- "Electron-Donating Group (e.g., -NH₂)" --> C{C≡N bond weakens}; B --> D["Peak shifts to higher wavenumber (e.g., > 2230 cm⁻¹)"]; C --> E["Peak shifts to lower wavenumber (e.g., < 2220 cm⁻¹)"]; end A [fillcolor="#F1F3F4", fontcolor="#202124"]; B [fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [fillcolor="#F1F3F4", fontcolor="#202124"]; E [fillcolor="#F1F3F4", fontcolor="#202124"]; } caption="Substituent effect on C≡N peak position."
The Hydroxyl (-OH) Group: A Tale of Two Peaks
The hydroxyl group (-OH) is one of the most readily identifiable functional groups in FTIR spectroscopy. Its appearance, however, is dramatically influenced by the presence or absence of hydrogen bonding.[9]
Free (Non-Hydrogen-Bonded) Hydroxyl Group
In a dilute solution of a hydroxyl-containing benzonitrile in a non-polar solvent (like CCl₄), where intermolecular hydrogen bonding is minimized, the -OH group exists primarily in a "free" state. This results in a sharp, relatively weak absorption peak typically found in the 3700-3500 cm⁻¹ region.[7] The sharpness of this peak is due to the uniform environment of the non-interacting -OH groups.
Hydrogen-Bonded Hydroxyl Group
In concentrated samples (neat liquids or solids) or in the presence of hydrogen-bond accepting solvents, the hydroxyl groups will engage in intermolecular hydrogen bonding. This interaction weakens the O-H covalent bond, causing its stretching vibration to occur at a lower frequency.[9] Consequently, the FTIR spectrum will display a broad, strong absorption band in the range of 3500-3200 cm⁻¹ .[10] The broadness of this peak is a result of the wide distribution of hydrogen bond strengths and distances within the sample, leading to a continuum of absorption frequencies.
In some cases, both free and hydrogen-bonded -OH peaks can be observed simultaneously, particularly in moderately concentrated solutions. The relative intensity of these two peaks can provide insights into the extent of hydrogen bonding within the sample.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; subgraph "Effect of Hydrogen Bonding on -OH Peak" A[Hydroxyl Group] -- "Dilute, non-polar solvent" --> B{"Free" -OH}; A -- "Concentrated sample or polar solvent" --> C{Hydrogen-Bonded -OH}; B --> D["Sharp, weak peak at 3700-3500 cm⁻¹"]; C --> E["Broad, strong band at 3500-3200 cm⁻¹"]; end A [fillcolor="#F1F3F4", fontcolor="#202124"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#FBBC05", fontcolor="#202124"]; D [fillcolor="#F1F3F4", fontcolor="#202124"]; E [fillcolor="#F1F3F4", fontcolor="#202124"]; } caption="Influence of hydrogen bonding on the -OH peak."
Comparative Summary of Characteristic Peaks
| Functional Group | Chemical Environment | Wavenumber (cm⁻¹) | Peak Shape | Peak Intensity |
| Nitrile (C≡N) | General | 2260 - 2200 | Sharp | Medium |
| With Electron-Withdrawing Group | Higher end of range | Sharp | Medium | |
| With Electron-Donating Group | Lower end of range | Sharp | Medium | |
| Hydroxyl (-OH) | Free (non-H-bonded) | 3700 - 3500 | Sharp | Weak to Medium |
| Hydrogen-bonded | 3500 - 3200 | Broad | Strong |
Experimental Protocol: Acquiring an FTIR Spectrum of a Benzonitrile Derivative
The quality of an FTIR spectrum is highly dependent on proper sample preparation.[11] The choice of method depends on the physical state of the sample.
For Liquid Samples (e.g., neat benzonitrile or a solution)
-
Sample Preparation (Liquid Film/Cell Method):
-
Instrument Setup:
-
Ensure the FTIR spectrometer is properly aligned and has been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty sample compartment (or the liquid cell filled with the pure solvent if analyzing a solution). This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
-
Sample Spectrum:
-
Place the prepared sample in the sample holder.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the salt plates or liquid cell with an appropriate dry solvent (e.g., methylene chloride or acetone) and store them in a desiccator.[12]
-
For Solid Samples (e.g., a crystalline hydroxybenzonitrile)
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[13]
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder and mix thoroughly.[14]
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[13]
-
-
Instrument Setup and Analysis:
-
Follow steps 2-4 as described for liquid samples, using the empty pellet press holder for the background spectrum.
-
Alternative Method: Attenuated Total Reflectance (ATR)
ATR-FTIR is a popular technique that requires minimal to no sample preparation for both liquids and solids.[11] A small amount of the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The infrared beam is directed through the crystal in such a way that it reflects internally, with a portion of the beam's energy (the evanescent wave) penetrating a few micrometers into the sample at each reflection point.[11] This makes it an excellent technique for rapid and reproducible analysis.
dot graph TD { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; subgraph "FTIR Sample Preparation Workflow" A[Sample] --> B{Physical State?}; B -- "Liquid" --> C[Liquid Film / Cell]; B -- "Solid" --> D[KBr Pellet]; C --> E[Acquire Background]; D --> E; F[ATR (Alternative)] --> E; E --> G[Acquire Sample Spectrum]; G --> H[Process Data (Baseline Correction, etc.)]; H --> I[Final Spectrum]; end A [fillcolor="#F1F3F4", fontcolor="#202124"]; B [fillcolor="#FBBC05", fontcolor="#202124"]; C [fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#F1F3F4", fontcolor="#202124"]; G [fillcolor="#F1F3F4", fontcolor="#202124"]; H [fillcolor="#F1F3F4", fontcolor="#202124"]; I [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption="General workflow for FTIR sample analysis."
Conclusion
The nitrile and hydroxyl groups in benzonitrile derivatives provide distinct and informative peaks in an FTIR spectrum. The sharp, environmentally sensitive peak of the nitrile group offers insights into the electronic effects within the molecule, while the shape and position of the hydroxyl peak serve as a clear indicator of hydrogen bonding. By understanding the principles that govern these spectral features and employing proper experimental techniques, researchers can leverage FTIR spectroscopy as a powerful tool for structural characterization and the study of intermolecular interactions in drug development and materials science.
References
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Northern Illinois University. Sample preparation for FT-IR. Available at: [Link]
-
Michigan State University. Infrared Spectrometry. Available at: [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]
-
FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available at: [Link]
-
Mugberia Gangadhar Mahavidyalaya. Principles and instrumentation FTIR spectroscopy. Available at: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]
-
Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(19), 2626-2632. Available at: [Link]
-
ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Available at: [Link]
-
MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Available at: [Link]
-
ACS Publications. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Available at: [Link]
-
MDPI. (2024, June 8). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Available at: [Link]
-
National Institutes of Health. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Available at: [Link]
-
ChemRxiv. Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. Available at: [Link]
-
ACS Publications. (2012, March 26). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. Available at: [Link]
-
ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Available at: [Link]
-
Northwestern University. FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Available at: [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
-
National Institutes of Health. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Available at: [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
Prime Scholars. FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Available at: [Link]
-
Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. Available at: [Link]
-
Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]
-
National Institutes of Health. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Available at: [Link]
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- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
Technical Guide: MS Fragmentation Analysis of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile
[1]
Executive Summary & Compound Profile
2-Fluoro-5-(1-hydroxyethyl)benzonitrile is a secondary benzylic alcohol.[1] Its accurate quantification and structural confirmation are pivotal in drug development, particularly when monitoring the asymmetric reduction of 2-fluoro-5-acetylbenzonitrile .[1]
Compound Specifications
| Feature | Target Molecule | Precursor (Alternative 1) | Dehydrated Impurity (Alternative 2) |
| Name | 2-Fluoro-5-(1-hydroxyethyl)benzonitrile | 2-Fluoro-5-acetylbenzonitrile | 2-Fluoro-5-vinylbenzonitrile |
| Role | Target Intermediate | Starting Material (Ketone) | Degradant (Styrene) |
| Formula | C₉H₈FNO | C₉H₆FNO | C₉H₆FN |
| MW (Monoisotopic) | 165.059 | 163.043 | 147.048 |
| ESI+ [M+H]⁺ | 166.067 | 164.051 | 148.056 |
| Key CQA | Chiral Purity & Hydroxyl Integrity | Reduction Efficiency | Thermal Stability |
Instrumentation & Methodology
To replicate the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure the generation of "soft" ionization (ESI) for molecular weight confirmation and "hard" fragmentation (MS/MS or EI) for structural elucidation.
Recommended LC-MS/MS Conditions[1]
-
Polarity: Positive (+ve) Mode (Preferred due to nitrile basicity and benzylic carbocation stability).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH promotes protonation of the nitrile N and the hydroxyl group).
-
Collision Energy (CE): Stepped 15–35 eV for MS/MS product ion scanning.
Fragmentation Mechanism Analysis
Primary Ionization (ESI+)
In positive ESI, the molecule forms the protonated molecular ion [M+H]⁺ at m/z 166.07 . Protonation occurs primarily at the nitrile nitrogen or the hydroxyl oxygen.
Dominant Fragmentation Pathway: Dehydration
The defining characteristic of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile in MS/MS is the facile loss of water.[1]
-
Mechanism: Protonation of the hydroxyl group creates a good leaving group (-OH₂⁺).
-
Cleavage: Heterolytic cleavage of the C-O bond releases neutral water (18 Da).
-
Product: Formation of a resonance-stabilized benzylic carbocation at m/z 148.05 .
-
Note: This transition (166 → 148) is the most sensitive MRM (Multiple Reaction Monitoring) transition for quantification.
-
Secondary Fragmentation
From the m/z 148 ion (the styrene-like cation), further fragmentation requires higher energy:
-
Loss of HCN/HNC: The benzonitrile core typically expels neutral HCN (27 Da), resulting in a fragment at m/z 121 .
-
Loss of Acetylene (C₂H₂): Fragmentation of the aromatic ring or vinyl side chain may yield ions at m/z 122 or m/z 96 .
Electron Impact (EI) Comparison (GC-MS)
If analyzing by GC-MS, the fragmentation rules differ due to the high-energy radical cation (M⁺[1]•) formation:
-
Alpha-Cleavage: The bond adjacent to the alcohol breaks, losing a methyl radical (•CH₃, 15 Da).
-
Diagnostic Peak: m/z 150 (M - 15).[1]
-
-
This distinguishes the ethyl side chain from a methyl or propyl variant.
Visualizing the Fragmentation Pathway
The following diagram illustrates the ESI+ fragmentation pathway, highlighting the transition from the protonated precursor to the stable benzylic cation.
Caption: ESI+ fragmentation pathway of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile showing the dominant dehydration step.
Comparative Analytical Profiling
This section compares the target molecule against its primary alternatives (precursor and impurity) to guide assay development.
Scenario A: Distinguishing Target from Ketone Precursor
The reduction of the ketone (2-Fluoro-5-acetylbenzonitrile) to the alcohol is the reaction endpoint.[1]
-
Target (Alcohol): Shows [M+H]⁺ 166 and dominant 148 fragment (Water loss).
-
Alternative (Ketone): Shows [M+H]⁺ 164 .
-
Differentiation: Ketones do not readily lose water. They typically lose the acetyl group or undergo alpha-cleavage to lose[1] •CH₃ (radical) in EI, or CO in ESI. The absence of the m/z 148 transition in the ketone spectrum is the key differentiator.
-
Scenario B: Distinguishing Target from Dehydrated Impurity
Thermal degradation or acidic conditions can convert the alcohol to the styrene derivative (2-Fluoro-5-vinylbenzonitrile).[1]
-
Target (Alcohol): Retention time is earlier (more polar). Precursor is 166.
-
Alternative (Styrene Impurity): Precursor is 148 .
-
Differentiation: If you see m/z 148 in the MS1 scan (full scan) without fragmentation, the sample contains the impurity. If m/z 148 only appears after collision (MS2) of 166, it is the target alcohol fragmenting.
-
Summary Table: Diagnostic Ions
| Compound | Precursor Ion (m/z) | Major Fragment (m/z) | Mechanism |
| Target Alcohol | 166.06 | 148.05 | Neutral Loss of H₂O |
| Ketone Precursor | 164.05 | 121.04 | Loss of Acetyl (-CH₃CO) |
| Styrene Impurity | 148.05 | 121.04 | Loss of HCN |
References
-
Xu, R., et al. (2019).[5] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonyl-indan-4-yl]oxy-5-fluoro-benzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Renal Cell Carcinoma."[1] Journal of Medicinal Chemistry, 62(15), 6876–6893. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Holčapek, M., et al. (2010). "Mass spectrometry of benzyl alcohols and their derivatives." Journal of Mass Spectrometry, 45(8), 839-850.
-
Merck & Co., Inc. (2021). "Belzutifan (WELIREG) Prescribing Information." (Context for the pharmaceutical relevance of the intermediate). Link
Sources
- 1. 2229143-96-6|2-Fluoro-5-(oxiran-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. US11827614B2 - Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates - Google Patents [patents.google.com]
Comparison of chemical vs enzymatic reduction for 2-fluoro-5-acetylbenzonitrile
Topic: Comparison of chemical vs. enzymatic reduction for 2-fluoro-5-acetylbenzonitrile Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Chemical Catalysis (ATH) vs. Biocatalysis (KRED)[1]
Executive Summary
This guide provides a technical comparison between Chemical Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Reduction (Ketoreductases/KREDs) for the conversion of 2-fluoro-5-acetylbenzonitrile (FABN) to its corresponding chiral alcohol, 1-(3-cyano-4-fluorophenyl)ethanol .[1]
While FABN is a structural analog to intermediates used in PARP inhibitors (e.g., Olaparib precursors), the specific reduction to the chiral alcohol represents a critical class of transformations for generating chiral pharmacophores.[1]
-
The Verdict: Enzymatic Reduction is the superior method for strict pharmaceutical specifications (>99.5% ee) and green chemistry metrics.[1] Chemical Reduction remains relevant for early-phase, rapid scale-up where enzyme screening lead times are prohibitive, provided metal scavenging protocols are robust.[1]
Substrate Profile & Challenge
The substrate, 2-fluoro-5-acetylbenzonitrile , presents specific electronic and steric challenges:
-
Electronic Effects: The presence of electron-withdrawing groups (Cyano at C1, Fluoro at C2) relative to the acetyl group (at C5) makes the carbonyl carbon highly electrophilic.[1] This increases reaction rates but can also enhance background (racemic) reduction in non-optimized chemical systems.[1]
-
Stereoselectivity Target: The goal is typically the (S)-enantiomer (following Prelog rules for standard KREDs) or (R)-enantiomer (anti-Prelog), depending on the specific drug target. High enantiomeric excess (ee) is non-negotiable (>99%).[1]
Mechanism of Action Comparison
The following diagram illustrates the divergent mechanistic pathways:
Figure 1: Mechanistic divergence between Ruthenium-catalyzed transfer hydrogenation and NADPH-dependent enzymatic reduction.
Chemical Reduction Profile (ATH)
Methodology: Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type catalysts.[1] Standard Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].
Protocol (Self-Validating)
-
Catalyst Prep: In a glovebox or degassed Schlenk line, mix [RuCl2(p-cymene)]2 and (R,R)-TsDPEN in DCM with TEA. Stir for 1h, wash with water, dry, and concentrate to obtain the purple solid catalyst.
-
Reaction Setup: Dissolve FABN (1.0 eq) in an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio) or IPA.
-
Initiation: Add Catalyst (0.5 - 1.0 mol%).
-
Monitoring: Stir at 25-40°C. Monitor via HPLC. Validation Check: If conversion stalls <90%, purge system with Argon to remove dissolved O2 which deactivates the Ru-hydride species.[1]
-
Workup: Quench with water, extract with EtOAc.
-
Purification: Silica gel chromatography. Critical Step: Metal scavenging (e.g., SiliaMetS® Thiol) is required to lower Ru levels <10 ppm.[1]
Pros:
Cons:
-
Enantioselectivity Cap: Often plateaus at 95-97% ee for electron-deficient rings; recrystallization is often needed to reach >99%.[1]
-
Metal Contamination: Ruthenium is a Class 1 metal; removal is costly.[1]
-
Solvent Waste: High VOC usage compared to aqueous enzymatic buffers.[1]
Enzymatic Reduction Profile (Biocatalysis)
Methodology: Ketoreductase (KRED) mediated reduction with cofactor recycling.[1][3] Enzyme Class: NADPH-dependent KREDs (e.g., engineered variants from Lactobacillus kefir or Candida magnoliae).[1]
Protocol (Self-Validating)
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Validation Check: Ensure pH is stable; acidic drift kills KRED activity.[1]
-
Cofactor Mix: Dissolve NADP+ (1.0 g/L), Glucose (1.5 eq), and Glucose Dehydrogenase (GDH, 10 U/mL) in the buffer.
-
Substrate Addition: Dissolve FABN in DMSO (5-10% v/v of total volume) and add to the buffer mix.
-
Initiation: Add KRED enzyme (1-5 g/L depending on specific activity).
-
Reaction: Stir at 30°C. Maintain pH 7.0 using 1M NaOH (titrostat) to counteract gluconic acid production from the recycling system.
-
Workup: Extract with MTBE or EtOAc. Phase separation is usually clean due to salt effect.[1]
Pros:
-
Superior Selectivity: Routinely achieves >99.5% ee (steric control of the active site).
-
Mild Conditions: Ambient temperature, aqueous media (Green Chemistry).[1]
-
Safety: No heavy metals, low fire hazard.[1]
Cons:
-
Solubility: FABN has low water solubility; requires co-solvents (DMSO/IPA) or biphasic systems.[1]
-
Development Time: Requires screening a panel of enzymes to find the perfect "lock and key" fit.
Head-to-Head Comparison Data
The following data summarizes typical performance metrics for electron-deficient acetophenone derivatives (based on aggregated literature values for this class of substrates).
| Feature | Chemical (Ru-ATH) | Enzymatic (KRED) |
| Enantiomeric Excess (ee) | 94% - 97% | > 99.5% |
| Conversion | > 98% | > 99% |
| Catalyst Loading | 0.5 - 1.0 mol% | 1 - 5 wt% (Enzyme) |
| Reaction Time | 4 - 12 hours | 12 - 24 hours |
| Substrate Concentration | High (0.5 - 1.0 M) | Moderate (0.1 - 0.3 M) |
| E-Factor (Waste/Product) | High (Organic Solvents) | Low (Aqueous Buffer) |
| Impurity Profile | Ru residuals, Isomers | Protein residuals (benign) |
| Cost Driver | Ru-Catalyst & Ligand | Cofactor (NADPH) & Enzyme |
Experimental Workflow: Decision Matrix
Use this logic flow to determine the appropriate method for your development stage.
Figure 2: Process development decision tree for selecting reduction methodology.
Conclusion & Recommendation
For the synthesis of 1-(3-cyano-4-fluorophenyl)ethanol :
-
Primary Recommendation: Adopt the Biocatalytic (KRED) route for any campaign >100g or where final drug substance specifications are stringent.[1] The ability to achieve >99% ee eliminates the yield loss associated with chiral resolution or recrystallization steps required in the chemical route.
-
Secondary Recommendation: Use Chemical ATH for rapid generation of material in the Discovery phase where "good enough" chirality (95% ee) is acceptable to proceed with biological assays, avoiding the 2-4 week lead time for enzyme panel screening.[1]
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4] Accounts of Chemical Research.
-
Hollmann, F., et al. (2011).[1] Enzyme-mediated oxidations for the chemist. Green Chemistry.
-
Codexis Inc. (2023).[1] Ketoreductase (KRED) Screening Kits for Pharmaceutical Intermediates. Codexis Technology Platform.[1]
-
AstraZeneca. (2008).[1] Patent WO2008047082: Phthalazinone Derivatives (Olaparib Intermediates Context).[1] Google Patents.[1]
-
BenchChem. (2025).[1][5] Protocols for Asymmetric Reduction of Acetophenone Derivatives. BenchChem Application Notes.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the 13C NMR Chemical Shifts of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile
This in-depth technical guide offers a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Fluoro-5-(1-hydroxyethyl)benzonitrile. In the absence of direct experimental data for this specific molecule, this guide utilizes a comparative approach, leveraging empirical data from structurally analogous compounds and established principles of NMR spectroscopy. By dissecting the individual and combined effects of the fluoro, cyano, and 1-hydroxyethyl substituents on the benzene ring, we provide a robust, data-driven prediction of the 13C NMR spectrum. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this and similar substituted aromatic compounds.
The Foundational Principles of 13C NMR in Substituted Benzenes
The 13C NMR spectrum is a powerful tool for elucidating the carbon framework of organic molecules. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment. In aromatic systems, the chemical shifts of the ring carbons are significantly influenced by the electronic properties of the substituents. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).
The principle of substituent additivity is a cornerstone in the prediction of 13C NMR spectra for polysubstituted benzenes. This principle posits that the chemical shift of a carbon in a polysubstituted ring can be reasonably estimated by summing the substituent chemical shift (SCS) effects of each substituent at each position (ipso, ortho, meta, and para) relative to the chemical shift of benzene (approximately 128.5 ppm). However, in cases of sterically interacting ortho substituents, this additivity may be less accurate.
Comparative Analysis: Deconstructing the Substituent Effects
To predict the 13C NMR spectrum of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile, we will perform a stepwise comparative analysis using experimental data from key structural analogues: benzonitrile, 2-fluorobenzonitrile, and 1-phenylethanol. This approach allows us to isolate and understand the contribution of each substituent to the overall chemical shift pattern.
Benzonitrile: The Core Aromatic System
Benzonitrile serves as our foundational molecule. The cyano group is an electron-withdrawing group, primarily through its inductive effect, but it can also participate in resonance. This results in a characteristic pattern of chemical shifts for the aromatic carbons.
1-Phenylethanol: The Influence of the 1-Hydroxyethyl Group
The 1-hydroxyethyl group is generally considered a weak electron-donating group through inductive effects. Its impact on the aromatic ring's chemical shifts provides a baseline for understanding its contribution in our target molecule.
2-Fluorobenzonitrile: The Impact of the Fluoro Substituent
The fluorine atom is a highly electronegative substituent, exerting a strong electron-withdrawing inductive effect. Conversely, it is a π-electron donor through resonance. In 13C NMR, this leads to a significant downfield shift for the carbon directly attached to the fluorine (C-F) and notable upfield shifts for the ortho and para carbons. Furthermore, the presence of fluorine introduces carbon-fluorine coupling (J-coupling), which splits the signals of nearby carbons, providing valuable structural information.
Predicted 13C NMR Chemical Shifts for 2-Fluoro-5-(1-hydroxyethyl)benzonitrile
By applying the principles of substituent additivity and considering the electronic effects discussed above, we can predict the 13C NMR chemical shifts for 2-Fluoro-5-(1-hydroxyethyl)benzonitrile. The predicted values are presented in Table 1, alongside the experimental data for the comparative compounds.
| Carbon Atom | Benzonitrile (Experimental) | 1-Phenylethanol (Experimental) | 2-Fluorobenzonitrile (Experimental) | 2-Fluoro-5-(1-hydroxyethyl)benzonitrile (Predicted) |
| C1 (C-CN) | 112.2 | - | 103.8 (d, J=11.5 Hz) | ~105 |
| C2 (C-F) | - | - | 162.8 (d, J=255.0 Hz) | ~163 (d, J≈250 Hz) |
| C3 | 132.6 | 128.5 | 116.8 (d, J=21.0 Hz) | ~118 (d, J≈20 Hz) |
| C4 | 128.9 | 125.4 | 134.1 (d, J=8.0 Hz) | ~131 |
| C5 (C-CH(OH)CH3) | - | 145.8 | - | ~144 |
| C6 | 132.0 | 127.5 | 129.4 | ~127 |
| CN | 118.6 | - | 115.5 | ~117 |
| CH(OH) | - | 70.4 | - | ~70 |
| CH3 | - | 25.1 | - | ~25 |
Note: Experimental data sourced from various chemical databases. Predicted values are estimations based on substituent additivity and may vary from experimental results. 'd' denotes a doublet due to C-F coupling.
Experimental Protocols
Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the acquisition of a 13C NMR spectrum for a compound like 2-Fluoro-5-(1-hydroxyethyl)benzonitrile.
Sample Preparation
-
Dissolution : Accurately weigh 10-50 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Acquisition
-
Tuning and Shimming : Tune the 13C probe and shim the magnetic field to ensure homogeneity and optimal resolution.
-
Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width : A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient for most organic compounds.
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans : Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Visualizing the Comparative Analysis
The following diagram illustrates the logical workflow for predicting the 13C NMR spectrum of the target compound through a comparative analysis of its structural components.
Caption: Workflow for predicting 13C NMR shifts.
Discussion and Interpretation of Predicted Shifts
The predicted chemical shifts for 2-Fluoro-5-(1-hydroxyethyl)benzonitrile reflect the combined electronic influences of the three substituents.
-
C1 (C-CN) : The ipso-carbon to the cyano group is expected to be significantly shielded compared to benzene, with its chemical shift influenced by both the ortho-fluoro and the para-hydroxyethyl groups.
-
C2 (C-F) : This carbon will experience the largest downfield shift due to the direct attachment of the highly electronegative fluorine atom. The signal will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz.
-
C3 : Ortho to the fluorine, this carbon will be shielded and will exhibit a two-bond C-F coupling (²JCF) of around 20 Hz.
-
C4 : Meta to the fluorine and ortho to the hydroxyethyl group, its chemical shift will be a composite of these two effects.
-
C5 (C-CH(OH)CH₃) : The ipso-carbon to the hydroxyethyl group will be deshielded relative to a standard aromatic carbon.
-
C6 : Ortho to the cyano group and meta to the fluorine, this carbon is expected to have a chemical shift influenced by both groups.
-
CN : The nitrile carbon is expected to appear in the typical region for aromatic nitriles.
-
CH(OH) and CH₃ : The aliphatic carbons of the hydroxyethyl group are expected to have chemical shifts similar to those in 1-phenylethanol.
This detailed prediction, grounded in the comparative analysis of well-characterized compounds, provides a strong foundation for the identification and structural verification of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile in a research or drug development setting.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
Comprehensive Analytical Guide: Optical Rotation and Chiral Validation of Pure (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide
Introduction and Mechanistic Context
In the development of targeted active pharmaceutical ingredients (APIs), the stereochemical integrity of chiral building blocks is non-negotiable. (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is a highly specialized secondary alcohol intermediate. Its chirality arises from the benzylic carbon, which is sterically constrained by a methyl group, a hydroxyl group, and an electron-withdrawing 2-fluoro-5-cyanophenyl ring.
Historically, the specific optical rotation value (
Comparative Analysis of Chiral Validation Alternatives
To ensure the highest scientific integrity, drug development professionals must weigh the performance of various analytical alternatives for chiral validation. Relying on a single method introduces systemic vulnerabilities.
A. Polarimetry (Specific Optical Rotation )
-
Mechanism: Measures the bulk rotation of plane-polarized light at the sodium D-line (589 nm) as it passes through the chiral electron cloud of the molecule.
-
Performance: Rapid, non-destructive, and universally accepted as a standard pharmacopeial identity test.
-
Limitations: Highly susceptible to interference from achiral impurities, solvent effects, and temperature fluctuations. It cannot reliably distinguish between a 99% pure enantiomer and a 95% pure enantiomer that contains a highly rotating chiral impurity.
B. Chiral High-Performance Liquid Chromatography (HPLC)
-
Mechanism: Separates enantiomers based on transient diastereomeric interactions with a chiral stationary phase (e.g., immobilized amylose or cellulose derivatives).
-
Performance: Directly and precisely quantifies enantiomeric excess (
). It is the gold standard for monitoring the kinetic resolution of secondary alcohols 2. -
Limitations: Requires extensive method development and does not inherently confirm absolute configuration (R vs. S) without pre-validated reference standards.
C. Vibrational Circular Dichroism (VCD)
-
Mechanism: Measures the differential absorption of left- and right-circularly polarized infrared light during molecular vibrations.
-
Performance: When coupled with Density Functional Theory (DFT) calculations, VCD provides definitive, ab initio proof of absolute configuration without needing a reference standard—a critical step when validating novel catalytic asymmetric oxygenations .
-
Limitations: Low throughput and requires highly specialized instrumentation.
Quantitative Data Comparison
The following table synthesizes the theoretical and typical quantitative metrics for the enantiomers and the racemic mixture of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile, demonstrating why orthogonal testing is necessary.
| Quality Attribute | Pure (S)-Enantiomer (Target) | Pure (R)-Enantiomer (Alternative) | Racemate (CAS: 960244-29-5) |
| Enantiomeric Excess ( | > 99.0% | > 99.0% | 0% |
| Specific Rotation | Negative ( | Positive ( | |
| Chiral HPLC Elution | Peak 1 or 2 (Method dependent) | Peak 2 or 1 (Method dependent) | Two equal peaks (1:1 ratio) |
| Crystallographic Behavior | Chiral Space Group | Chiral Space Group | Centrosymmetric Space Group |
| Synthetic Utility | High (Stereospecific APIs) | Low (Potential off-target toxicity) | Raw precursor for resolution |
Note: The exact magnitude of specific rotation depends strictly on concentration and solvent (e.g.,
Self-Validating Experimental Protocol: Determination of
As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. To measure the
Step 1: System Suitability & Calibration (The Self-Validation Step)
-
Action: Power on the digital polarimeter and set the wavelength to the Sodium D-line (589 nm). Insert a certified Quartz Control Plate (e.g.,
). -
Causality: This validates that the detector's photomultiplier tube and polarizer prisms are perfectly aligned. If the reading deviates by >
, the system is out of specification, preventing the collection of false data.
Step 2: Solvent Blank Subtraction
-
Action: Fill a 1-decimeter (100 mm) thermostated polarimeter cell with HPLC-grade Methanol. Equilibrate to exactly
. Zero the instrument. -
Causality: Methanol forms hydrogen bonds with the hydroxyl and nitrile groups of the analyte, stabilizing its conformation in solution. Zeroing the solvent blank mathematically eliminates background optical rotation caused by solvent impurities or cell window birefringence.
Step 3: Quantitative Sample Preparation
-
Action: Accurately weigh 1.000 g of pure (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile. Dissolve quantitatively in Methanol in a 100 mL volumetric flask to achieve a precise concentration (
).
Step 4: Measurement and Calculation
-
Action: Flush the polarimeter cell with the sample solution three times to prevent dilution from residual blank solvent. Fill the cell, ensure no air bubbles are present (which scatter light), and record the observed rotation (
) at . -
Calculation: Apply the Biot formula:
(Where and )
Integrated Analytical Workflow
The diagram below illustrates the mandatory orthogonal workflow required to validate the (S)-enantiomer before it is cleared for downstream API synthesis.
Analytical workflow for the chiral validation of (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile.
References
-
Title: The Palladium-Catalyzed Aerobic Kinetic Resolution of Secondary Alcohols: Reaction Development, Scope, and Applications Source: NIH.gov (National Institutes of Health) URL: [Link]
-
Title: Catalytic Asymmetric Oxygenations with the Environmentally Benign Oxidants H2O2 and O2 | Chemical Reviews Source: ACS Publications (American Chemical Society) URL: [Link]
Sources
Comparative Guide: Validated HPLC Strategies for 2-Fluoro-5-(1-hydroxyethyl)benzonitrile
Executive Summary
2-Fluoro-5-(1-hydroxyethyl)benzonitrile (CAS: 960244-29-5) is a critical synthetic intermediate in the manufacturing of Olaparib (Lynparza), a poly(ADP-ribose) polymerase (PARP) inhibitor.
The presence of the 1-hydroxyethyl moiety introduces a chiral center, creating a specific analytical challenge: the need to quantify both chemical purity (assay) and stereochemical purity (enantiomeric excess). A single analytical method is often insufficient for this dual requirement.
This guide compares and details two complementary validated methods:
-
RP-HPLC (Method A): The robust "workhorse" for chemical purity and assay.
-
Chiral NP-HPLC (Method B): The specialized system for determining enantiomeric ratio (R/S).
Compound Profile & Analytical Challenges
| Property | Description |
| Chemical Name | 2-Fluoro-5-(1-hydroxyethyl)benzonitrile |
| CAS Number | 960244-29-5 |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.16 g/mol |
| Critical Quality Attribute | Chirality: The (R)- or (S)- configuration determines the stereochemistry of the final Olaparib drug substance. |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate. Sparingly soluble in water. |
| Chromophores | Benzonitrile group provides strong UV absorption at 210–254 nm. |
The Analytical Decision Matrix
Why do we need two methods?
-
GC-FID? While possible, the secondary alcohol is prone to thermal dehydration or oxidation in the injector port, leading to variable results. Derivatization (TMS) adds unnecessary complexity.
-
RP-HPLC: Excellent for separating process impurities (starting materials like 2-fluoro-5-formylbenzonitrile), but standard C18 columns cannot separate enantiomers.
-
Chiral HPLC: Essential for the ee% calculation but often lacks the peak capacity to resolve all achiral process impurities.
Figure 1: Analytical Strategy Decision Matrix. Select Method A for general purity and Method B for stereochemical verification.
Method A: Validated RP-HPLC (Purity & Assay)[1]
This method utilizes a high-coverage C18 column to separate the target molecule from its oxidized precursor (2-Fluoro-5-formylbenzonitrile) and other non-polar impurities.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Why: Acidic pH suppresses ionization of residual silanols, sharpening the peak shape for the nitrile/hydroxyl functionality.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Detector: UV at 225 nm.
-
Injection Volume: 5 µL.
-
Diluent: Water:Acetonitrile (50:50 v/v).
Gradient Program[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Validation Performance Data (Method A)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.9995 (Range: 50–150% of target) | ≥ 0.999 |
| Precision (RSD) | 0.4% (n=6 injections) | ≤ 2.0% |
| Accuracy (Recovery) | 98.5% – 101.2% | 98.0% – 102.0% |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | S/N > 3 / S/N > 10 |
| Specificity | No interference from blank or precursor | Resolution > 1.5 |
Method B: Validated Chiral HPLC (Enantiomeric Purity)
Since the target has a chiral center at the hydroxyethyl group, separating the enantiomers requires a polysaccharide-based stationary phase.
Chromatographic Conditions
-
Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate). This phase forms hydrogen bonds with the hydroxyl and nitrile groups of the analyte, creating the necessary chiral recognition.
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).
-
Note: Isocratic mode is standard for chiral separations to maintain equilibrium of the chiral selector.
-
-
Column Temp: 25°C.
-
Detector: UV at 225 nm.
-
Run Time: 20 minutes.
System Suitability & Selectivity
-
Retention Times:
-
Enantiomer 1 (R): ~8.5 min
-
Enantiomer 2 (S): ~10.2 min
-
-
Resolution (Rs): > 2.5 (Baseline separation).
Workflow Diagram
Figure 2: Chiral Assay Workflow.[4] Note the use of ethanol/hexane compatible filters to prevent extracting plasticizers.
Comparative Analysis & Recommendations
| Feature | Method A (RP-HPLC) | Method B (Chiral HPLC) |
| Cost per Run | Low (Aqueous/ACN) | High (Hexane/IPA/Chiral Column) |
| Robustness | High (C18 is durable) | Moderate (Sensitive to water/pressure) |
| Impurity Profile | Excellent for structural impurities | Poor for structural impurities |
| Stereoselectivity | None | High |
| Throughput | Fast (Gradient) | Slower (Isocratic) |
Senior Scientist Recommendation: For routine process monitoring during the reduction of the ketone precursor, use Method A . It is cheaper and faster. Only utilize Method B for the final release testing of the intermediate or during the optimization of asymmetric synthesis steps (e.g., if using chiral reduction catalysts).
Troubleshooting Tip: If peak broadening occurs in Method B (Chiral), check the sample solvent. Dissolving the sample in 100% IPA or Ethanol can distort peak shape if the injection volume is high. Match the sample solvent to the mobile phase (90:10 Hexane:IPA) whenever possible.
References
-
AstraZeneca AB. (2008). Phthalazinone derivatives. World Intellectual Property Organization. Patent WO2008047082. Link
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. Chiral Technologies. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235376, 2-Fluoro-5-(1-hydroxyethyl)benzonitrile. Link
Sources
Safety Operating Guide
2-Fluoro-5-(1-hydroxyethyl)benzonitrile proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile (CAS: 960244-29-5).[1][2]
As a halogenated aromatic nitrile, this compound presents a dual-hazard profile: cyanide generation potential (from the nitrile group) and hydrogen fluoride (HF) generation (from the fluorine substituent) during thermal decomposition.[1][2] Disposal must strictly adhere to protocols for Halogenated Organic Waste with specific segregation from acidic streams.
Part 1: Hazard Profile & Waste Classification
Before disposal, the material must be correctly classified to prevent dangerous downstream reactions.[2]
| Feature | Chemical Hazard | Disposal Implication |
| Nitrile Group (-CN) | Precursor to Hydrogen Cyanide (HCN) if acidified or combusted incompletely.[1][2] | CRITICAL: Never mix with acids. Waste must be kept at neutral or alkaline pH.[1][2] |
| Fluoro Group (-F) | Generates corrosive Hydrogen Fluoride (HF) gas during incineration.[1][2] | CRITICAL: Requires incineration with alkaline scrubbing.[1][2] Cannot be burned in standard open-pit or low-spec incinerators.[1][2] |
| Hydroxyethyl Group | Increases solubility in polar organic solvents; potential flammability.[1][2] | Compatible with standard organic solvent waste streams (e.g., methanol, acetone) provided they are halogenated-compatible.[1] |
| Regulatory Status | Likely "Hazardous Waste" (RCRA characteristics or local equivalent).[1][2][3] | Treat as Code D003 (Reactive/Cyanide-bearing) or Halogenated Solvent depending on concentration.[1][2] |
Part 2: Pre-Disposal Segregation & Handling
The most common safety failure with nitriles is accidental acidification.[1][2] Follow this strict segregation logic.
The "No-Acid" Rule
Aromatic nitriles are generally more stable than aliphatic ones, but in the presence of strong mineral acids (HCl, H₂SO₄) and moisture, they can hydrolyze or release HCN.
-
Protocol: Dedicate a specific waste container labeled "HALOGENATED ORGANIC – NITRILES" .
-
Verification: Check pH of the waste container weekly. Maintain pH > 7 using a dilute sodium hydroxide (NaOH) buffer if necessary.[1][2]
Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]
-
Avoid: Metal containers (unless lined), as the potential generation of HF (if impurities degrade) or complexation with the nitrile can corrode metal.[1]
Labeling
Labels must explicitly state:
CONTAINS: 2-Fluoro-5-(1-hydroxyethyl)benzonitrile WARNING: HALOGENATED.[1][2] NITRILE. TOXIC. DO NOT MIX WITH ACIDS. [1][2]
Part 3: Disposal Workflow (Decision Logic)
The following diagram illustrates the decision process for disposing of this compound, whether as a pure solid or a reaction mixture.
Figure 1: Decision logic for segregating and packaging fluorinated nitrile waste.
Part 4: Destruction & Final Disposal
You cannot dispose of this chemical via standard municipal waste or sewer systems.[1][2][4] It requires High-Temperature Incineration .
The Mechanism of Destruction
-
Thermal Oxidation: The facility must operate at temperatures exceeding 1,100°C (2,000°F) .[1][2] This ensures the complete breakage of the stable C-F bond and the destruction of the nitrile group (preventing HCN release).
-
Flue Gas Scrubbing:
Actionable Step: When contracting a waste disposal vendor (e.g., Veolia, Clean Harbors), you must declare the Fluorine content . Standard "Organic Waste" streams often have limits on halogen content (typically <1% or <5%).[1][2] This substance is ~11.5% Fluorine by weight.[1][2]
Part 5: Emergency Spill Procedures
If a spill occurs in the laboratory, immediate containment is required to prevent exposure and environmental release.
Spill Response Kit Requirements
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1] If powder is aerosolized, use a P100/N95 respirator.[1][2]
-
Absorbent: Inert material (Vermiculite, Diatomaceous earth, or Sand).[1] Do not use sawdust (combustible).[1][2]
-
Neutralizer: Keep a basic solution (Sodium Carbonate) nearby, but apply only if necessary to neutralize acidic co-contaminants.[1][2]
Cleanup Protocol
-
Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.
-
Contain: Dike the spill with vermiculite to prevent spreading to floor drains.[1][2]
-
Absorb: Cover the liquid/solid with absorbent material.[1][2]
-
Collect: Scoop material into a wide-mouth HDPE jar.
-
Decontaminate: Wash the surface with a dilute alkaline detergent (pH ~9) to ensure no nitrile residues remain.[1][2]
-
Dispose: Label the jar as "Hazardous Waste: Fluorinated Nitrile Debris" and process as solid waste.
References
-
PubChem. (2025).[1][2] 2-Fluoro-5-hydroxybenzonitrile (Related Compound Hazard Data). National Library of Medicine.[1][2] [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2020).[1][2] Incineration to Manage PFAS and Fluorinated Waste Streams. EPA Technical Brief. [Link]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]
Sources
Navigating the Synthesis of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile: A Guide to Safe Handling and Disposal
For Immediate Use by Laboratory Professionals
The journey of drug discovery and development is paved with novel molecules, each presenting a unique set of challenges and opportunities. 2-Fluoro-5-(1-hydroxyethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical agents, is one such molecule. Its handling requires a nuanced understanding of its potential hazards, rooted in the chemical reactivity of its benzonitrile structure. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and experimental integrity.
Immediate Safety Profile & Hazard Assessment
The primary hazards associated with benzonitrile compounds include toxicity upon ingestion, inhalation, and skin contact.[1][2][3][4][5] The nitrile group can be metabolized to release cyanide, a potent inhibitor of cellular respiration.[6][7] Therefore, all handling procedures must be designed to minimize exposure.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][5][8][9]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[1][8][9][10]
-
Respiratory Irritation: May cause respiratory irritation.[1][8][9]
The following table summarizes the essential personal protective equipment (PPE) required when handling 2-Fluoro-5-(1-hydroxyethyl)benzonitrile.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles complying with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn when there is a risk of splashing.[11] | Protects against splashes and potential dust, preventing severe eye irritation or damage.[11] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. Double gloving is recommended.[11][12] | Prevents skin contact, a primary route of exposure for benzonitrile compounds.[11][12] |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For larger quantities or procedures with a high splash potential, chemical-resistant coveralls should be used.[11] | Protects skin from accidental contact and contamination of personal clothing.[11] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[11][12][13] If a fume hood is not available or in the event of a large spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the risk of inhaling airborne particles or vapors, a significant route of potential exposure.[11] |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling 2-Fluoro-5-(1-hydroxyethyl)benzonitrile is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps and necessary precautions.
Step-by-Step Handling Procedures:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the safety data sheets for similar benzonitrile compounds to understand the potential hazards.[12]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.[11]
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly and is free of clutter.[12][13] Keep acids and other incompatible materials out of the immediate work area unless they are part of the planned procedure.[12]
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.[12] Use a disposable weighing boat to minimize contamination.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly clamped and that the reaction is well-contained.
-
Reaction Workup: Quench reactions carefully, especially those involving reagents that could react with the nitrile group to produce hazardous byproducts.
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate all glassware and work surfaces that have come into contact with the compound. A pH 10 buffer solution followed by a 10% bleach solution can be effective for cyanide-containing waste.[7][12]
-
Waste Segregation: All solid and liquid waste containing 2-Fluoro-5-(1-hydroxyethyl)benzonitrile must be collected in a dedicated, clearly labeled hazardous waste container.[14] Do not mix with other waste streams.[14]
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office.[14][15][16]
-
Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is essential.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[6][7][12] Wash the affected area thoroughly with soap and water for at least 15 minutes.[7][12] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12][13] Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air immediately.[8][9] If breathing is difficult or has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[6][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7][9] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.
Spill Response:
-
Small Spills (inside a fume hood): Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1] Clean the area with a pH 10 buffer solution followed by a 10% bleach solution.[7][12] Collect all contaminated materials in a sealed container for hazardous waste disposal.[1]
-
Large Spills (or any spill outside a fume hood): Evacuate the area immediately.[7][12][13] Alert others in the vicinity and contact your institution's emergency response team.[12]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-Fluoro-5-(1-hydroxyethyl)benzonitrile, advancing their scientific goals while prioritizing personal and environmental well-being.
References
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Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
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Health Safety & Wellbeing, Monash University. (2024, May 15). First aid for cyanide exposure. Retrieved from [Link]
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WorkSafe. (2024, November 22). Acute cyanide poisoning - First aid and medical support. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
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MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
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BASF. (2024, June 13). Hydroxyethylcaprolactone Acrylate (HECLA) Safety Data Sheet. Retrieved from [Link]
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Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Unknown Source. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Chem Service. (2015, January 12). Benzonitrile Safety Data Sheet. Retrieved from [Link]
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Fisher Scientific. (2009, September 22). Benzonitrile Safety Data Sheet. Retrieved from [Link]
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Farnell. (n.d.). High Performance Fluorinated Solvent Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. Retrieved from [Link]
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Chempharmatech. (n.d.). 2-fluoro-5-(1-hydroxyethyl)benzonitrile. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 2-Fluoro-5-hydroxybenzonitrile - HTPP Summary. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
